molecular formula C18H20N+ B1263830 N-methyl-alpha-berbine

N-methyl-alpha-berbine

Cat. No.: B1263830
M. Wt: 250.4 g/mol
InChI Key: YXEKXCPIKGSIDD-OYKVQYDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-alpha-berbine is a synthetic berbine derivative supplied as a high-purity compound for research and development purposes. This product is intended for laboratory investigation by qualified scientists and is strictly "For Research Use Only." It is not for diagnostic, therapeutic, or personal use. Berbine alkaloids are a subject of significant scientific interest due to their diverse pharmacological profiles. Based on research into structurally related compounds, this compound may be of value in neuroscience for studying receptor interactions and neuronal signaling pathways. Its mechanism of action is not fully characterized and is a key area for experimental exploration. Researchers are investigating this compound and its analogues for potential applications across various biochemical domains. All findings and potential applications require further validation, and researchers assume all responsibility for the safe handling and use of this material in accordance with their institution's guidelines and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N+

Molecular Weight

250.4 g/mol

IUPAC Name

(13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium

InChI

InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19?/m0/s1

InChI Key

YXEKXCPIKGSIDD-OYKVQYDMSA-N

Isomeric SMILES

C[N+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2

Canonical SMILES

C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2

Origin of Product

United States

Ii. Biosynthetic Pathways and Enzymology of N Methylated Protoberberine Alkaloids

Precursor Compounds and Initial Enzymatic Transformations

The initial steps in the biosynthesis of protoberberine alkaloids establish the core benzylisoquinoline scaffold from L-tyrosine-derived precursors. This phase is characterized by the convergence of two distinct pathways originating from this single amino acid.

L-Tyrosine as a Primary Biosynthetic Precursor

L-tyrosine serves as the fundamental building block for the biosynthesis of all benzylisoquinoline alkaloids, including N-methyl-alpha-berbine. wikipedia.orgnih.govmdpi.comresearchgate.net The pathway utilizes two molecules of L-tyrosine to construct the foundational structure of these complex natural products. wikipedia.org One molecule of L-tyrosine is converted into dopamine (B1211576), while the second is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.orgnih.govfrontiersin.org These two derivatives then undergo a crucial condensation reaction to form the initial benzylisoquinoline skeleton. nih.govfrontiersin.org The entire biosynthetic journey from L-tyrosine to berberine (B55584) involves approximately 13 distinct enzymatic reactions. mdpi.compnas.org

Convergent Role of Dopamine and 4-Hydroxyphenylacetaldehyde

The biosynthesis of the central precursor, (S)-norcoclaurine, occurs through the condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.govfrontiersin.orgresearchgate.netnih.gov This reaction is a pivotal entry point for the formation of all benzylisoquinoline alkaloids. frontiersin.orgresearchgate.net The enzyme responsible for this Pictet-Spengler condensation is (S)-norcoclaurine synthase (NCS). nih.govfrontiersin.orgresearchgate.netnih.gov Following its formation, (S)-norcoclaurine undergoes a series of modifications, including methylations and hydroxylations, to yield (S)-reticuline, a critical branch-point intermediate in the biosynthesis of a wide array of BIAs. frontiersin.orgfrontiersin.orgd-nb.infothieme-connect.com

Specific Methylation and Cyclization Steps in Berberine Biogenesis

The pathway from (S)-norcoclaurine to the key intermediate (S)-reticuline involves a sequence of highly specific enzymatic reactions. These steps include methylation and hydroxylation, which are crucial for the subsequent formation of the protoberberine scaffold.

(S)-Coclaurine N-methyltransferase (CNMT)

Following the action of 6OMT, (S)-Coclaurine N-methyltransferase (CNMT) is responsible for the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net This enzyme also utilizes S-adenosyl-L-methionine as the methyl group donor. oup.com The gene for CNMT has been cloned and studied, revealing its essential role in the biosynthetic sequence leading to protoberberines. frontiersin.orgoup.comkyoto-u.ac.jpoup.com

(S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2)

The subsequent step is the hydroxylation of (S)-N-methylcoclaurine at the 3′ position, a reaction catalyzed by (S)-N-methylcoclaurine 3′-hydroxylase (CYP80B2). frontiersin.orgfrontiersin.orgresearchgate.netoup.com This enzyme is a member of the cytochrome P450 family of monooxygenases. frontiersin.orgresearchgate.net The introduction of this hydroxyl group is a prerequisite for the subsequent methylation step that leads to the formation of (S)-reticuline. The gene CYP80B2 has been identified and its function confirmed in the berberine biosynthetic pathway. frontiersin.orgoup.comkyoto-u.ac.jpoup.com

(S)-3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT)

S-Adenosyl-L-methionine:3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) is a pivotal enzyme that catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to (S)-reticuline, a critical intermediate in the biosynthesis of isoquinoline (B145761) alkaloids. researchgate.netnih.gov In this pathway, 4'OMT acts after (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine, which is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. researchgate.net Subsequently, the P450 enzyme, (S)-N-methylcoclaurine 3′-hydroxylase (NMCH), converts (S)-N-methylcoclaurine to (S)-3′-hydroxy-N-methylcoclaurine. researchgate.net Finally, 4'OMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of (S)-3′-hydroxy-N-methylcoclaurine, producing the vital intermediate, (S)-reticuline. researchgate.net

Studies on 4′OMT from Coptis japonica have revealed that the active form of the enzyme is a dimer and its activity is not dependent on divalent cations. nih.gov However, its function is inhibited by the presence of Fe2+, Cu2+, Co2+, Zn2+, or Ni2+. nih.gov A key distinction between 4'OMT and 6-OMT lies in their substrate specificity and kinetic mechanisms. 4′OMT shows a clear preference for N-methylated substrates like laudanosoline (B600547) over norlaudanosoline. nih.gov Kinetic analyses have indicated that 4′OMT operates through an ordered Bi Bi mechanism, in contrast to the Ping-Pong Bi Bi mechanism of 6-OMT. nih.gov

The enzyme has a pH optimum of 8.3 and demonstrates high specificity for benzylisoquinoline alkaloids with an (S)-configuration at the C-1 position and adjacent hydroxyl groups at the C-3′ and C-4′ positions of ring C. researchgate.net The natural substrate for 4'-OMT is 3′-hydroxy-N-methyl-(S)-coclaurine, for which it has a K_m value of 4.5 μM, and a K_m for SAM of 30 μM. researchgate.net

Property(S)-3′-hydroxy-N-methylcoclaurine-4′-O-methyltransferase (4′OMT)
Function Catalyzes the conversion of 3′-hydroxy-N-methylcoclaurine to (S)-reticuline. researchgate.netnih.gov
Substrate (S)-3′-hydroxy-N-methylcoclaurine. researchgate.net
Cofactor S-adenosyl-L-methionine (SAM). researchgate.net
Active Form Dimer. nih.gov
pH Optimum 8.3. researchgate.net
Inhibitors Fe2+, Cu2+, Co2+, Zn2+, Ni2+. nih.gov
Kinetic Mechanism Ordered Bi Bi. nih.gov

Catalytic Mechanism of Berberine Bridge Enzyme (BBE) and "Berberine Bridge" Formation

The Berberine Bridge Enzyme (BBE) is a flavoprotein that plays a crucial role in the biosynthesis of protoberberine alkaloids. nih.govfrontiersin.org It catalyzes the regioselective oxidative cyclization of (S)-reticuline to form (S)-scoulerine, a reaction that creates the characteristic "berberine bridge". nih.govwikipedia.org This C-C bond formation between the N-methyl group and the phenolic ring is a key step that marks a branch point in the biosynthesis of benzylisoquinoline alkaloids. wikipedia.orgwiley.com

The catalytic mechanism of BBE has been the subject of extensive research, with evidence supporting both concerted and stepwise pathways. The enzyme contains a covalently bound FAD cofactor. wiley.comnih.gov One proposed mechanism involves a base-catalyzed proton abstraction from the 3'-hydroxyl group of (S)-reticuline by an active site residue, Glu417. acs.orgresearchgate.net This is followed by a concerted C-C bond formation and hydride transfer from the N-methyl group to the N5 atom of the FAD cofactor. researchgate.net

However, other studies suggest a stepwise mechanism. nih.govfigshare.com In this model, hydride transfer from the substrate to the flavin cofactor occurs first, leading to the formation of a methylene (B1212753) iminium ion intermediate. nih.govfigshare.com This intermediate is then cyclized to form (S)-scoulerine. nih.govfigshare.com Isotope effect studies support this stepwise mechanism, indicating that C-H bond cleavage is the rate-limiting step during flavin reduction. figshare.com The lack of a significant solvent isotope effect suggests that solvent-exchangeable protons are not in flight during or before the flavin reduction step, which argues against a fully concerted mechanism. figshare.com

BBE exhibits broad substrate specificity and can oxidize other tetrahydroprotoberberine alkaloids in addition to (S)-reticuline. nih.govwiley.com

FeatureDescription
Enzyme Berberine Bridge Enzyme (BBE). nih.govfrontiersin.org
Reaction Oxidative cyclization of (S)-reticuline to (S)-scoulerine. nih.govwikipedia.org
Key Transformation Formation of the "berberine bridge" (C-C bond). wikipedia.orgwiley.com
Cofactor Covalently bound Flavin Adenine Dinucleotide (FAD). wiley.comnih.gov
Proposed Mechanisms Concerted and Stepwise pathways. nih.govresearchgate.netfigshare.com
Stepwise Mechanism Intermediate Methylene iminium ion. nih.govfigshare.com

Molecular Regulation of Berberine Biosynthetic Gene Expression

The production of berberine is tightly controlled at the transcriptional level, with several transcription factors (TFs) playing a crucial role in regulating the expression of the biosynthetic genes. nih.govresearchgate.net In Coptis japonica, a plant known for its high berberine content, two key transcription factors have been identified: CjWRKY1 and CjbHLH1. researchgate.netfrontiersin.org

CjWRKY1 is a plant-specific WRKY-type transcription factor that has been shown to comprehensively regulate the expression of nearly all genes involved in berberine biosynthesis. nih.govfrontiersin.org Overexpression of CjWRKY1 in C. japonica protoplasts led to an increase in the transcript levels of all examined berberine biosynthetic genes. nih.gov Conversely, silencing of the CjWRKY1 gene resulted in a significant reduction in the transcripts of these genes. nih.gov Promoter analysis of berberine biosynthetic genes, such as CYP80B2, 4′OMT, and CYP719A1, has revealed the presence of W-box cis-acting elements, which are recognized and bound by WRKY-type transcription factors like CjWRKY1. frontiersin.org

CjbHLH1 is a basic helix-loop-helix (bHLH) type transcription factor that also acts as a specific regulator of berberine biosynthesis. oup.com Similar to CjWRKY1, overexpression of CjbHLH1 in C. japonica protoplasts increased the expression of endogenous berberine biosynthetic enzyme genes. oup.com CjbHLH1 is thought to activate transcription through putative E-box elements in the promoters of these genes, independently of CjWRKY1. frontiersin.org When both CjWRKY1 and CjbHLH1 are co-expressed, their effects on the promoter activity of genes like 4′OMT appear to be additive. frontiersin.org

These transcription factors, belonging to the WRKY and bHLH families, are often involved in plant defense responses, suggesting a link between alkaloid biosynthesis and the plant's defense mechanisms. frontiersin.org

Transcription FactorFamilyTarget GenesCis-acting ElementOrganism
CjWRKY1WRKYMost berberine biosynthetic genes. nih.govfrontiersin.orgW-box. frontiersin.orgCoptis japonica. nih.govfrontiersin.org
CjbHLH1bHLHBerberine biosynthetic genes. oup.comE-box (putative). frontiersin.orgCoptis japonica. frontiersin.orgoup.com

Biocatalytic Strategies in Optically Pure Berbine (B1217896) Synthesis

A chemoenzymatic strategy has been developed that combines chemical synthesis of racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines with a biocatalytic kinetic resolution step using BBE. acs.orgsemanticscholar.org In this process, BBE catalyzes the enantioselective intramolecular oxidative C-C coupling of the (S)-enantiomer of the racemic substrate to produce the corresponding optically pure (S)-berbine. acs.orgsemanticscholar.org The (R)-enantiomer of the substrate remains unreacted and can be isolated in high enantiomeric purity. acs.orgsemanticscholar.org

This method has demonstrated excellent enantioselectivity (E > 200), consistently yielding optically pure products. acs.orgsemanticscholar.org The reaction can be performed in a biphasic system, often a mixture of an organic solvent like toluene (B28343) and an aqueous buffer, to overcome the low solubility of the benzylisoquinoline substrates. semanticscholar.orgresearchgate.net The optimization of reaction conditions, including pH, temperature, and the use of co-solvents, has enabled the process to be scaled up for preparative synthesis. researchgate.net For instance, reactions have been successfully conducted on a 500 mg scale, achieving 50% conversion in 24 hours and yielding both the (S)-berbine product and the remaining (R)-benzylisoquinoline substrate with enantiomeric excesses greater than 97%. researchgate.net

StrategyDescriptionKey EnzymeOutcome
Chemoenzymatic SynthesisCombination of chemical synthesis of racemic precursors and biocatalytic kinetic resolution. acs.orgsemanticscholar.orgBerberine Bridge Enzyme (BBE). acs.orgsemanticscholar.orgOptically pure (S)-berbines and (R)-benzylisoquinolines. acs.orgsemanticscholar.org
Reaction ConditionsBiphasic system (e.g., toluene/buffer), optimized pH and temperature. semanticscholar.orgresearchgate.netBBE and Catalase (to remove H₂O₂). researchgate.netHigh conversion and enantiopurity on a preparative scale. researchgate.net

Iii. Synthetic Methodologies for N Methylated Berbine Alkaloids and Analogs

Total Synthesis Approaches to the Berbine (B1217896) Skeleton

Total synthesis provides a flexible route to a wide array of berbine analogs by allowing for the introduction of various substituents on the aromatic rings.

The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids. whiterose.ac.uk It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline ring, a key intermediate in berbine synthesis. whiterose.ac.ukresearchgate.netacs.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. whiterose.ac.uk

The regioselectivity of the Pictet-Spengler reaction, particularly whether the cyclization occurs ortho or para to an activating group on the aromatic ring, can be influenced by the reaction conditions. For instance, the choice of solvent has been shown to be a critical factor. nih.govacs.org Protic solvents like trifluoroethanol tend to favor the formation of the para-cyclized product, whereas aprotic, nonpolar solvents such as toluene (B28343) can promote ortho-cyclization. nih.govacs.org This solvent-directed regioselectivity offers a powerful tool for the targeted synthesis of specific berbine isomers. nih.govacs.org One streamlined method for synthesizing berberine (B55584) involves a copper-promoted Pictet-Spengler-type cyclization with glyoxal, followed by oxidative aromatization at the C-8 position. researchgate.netresearchgate.net

Table 1: Solvent Effect on the Regioselectivity of Pictet-Spengler Cyclization

Solvent Temperature (°C) Time Ortho/Para Ratio Reference
Trifluoroethanol RT 1h 1:99 acs.org
Dichloroethane 80 24h 81:19 acs.org

This table illustrates the solvent-dependent ortho/para product distribution in a Pictet-Spengler reaction, highlighting the tunability of the cyclization. acs.org

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has emerged as a powerful tool in organic synthesis. researchgate.netmdpi.com Its application in the total synthesis of alkaloids, including the berbine framework, has been demonstrated. researchgate.netresearchgate.netnih.gov This reaction is particularly useful for forming carbon-carbon bonds under mild conditions with high chemoselectivity. mdpi.com

In the context of berbine synthesis, an intermolecular Heck reaction can be employed to assemble the core structure. researchgate.netnih.gov This strategy offers a convergent approach to the tetracyclic skeleton. The reaction typically involves the coupling of an appropriately substituted aryl halide with an alkene partner, leading to the formation of a key bond within the berbine framework. The versatility of the Heck reaction allows for the use of a wide range of substrates, facilitating the synthesis of diverse analogs. researchgate.net

Furthermore, this methodology can be combined with in situ functionalization, enabling the regioselective introduction of substituents at the C-13 position of the alkaloid. nih.govresearchgate.netnih.gov This one-pot procedure enhances the efficiency of the synthesis and provides access to more complex and diverse analogs. nih.govresearchgate.net A novel one-pot, palladium-catalyzed tandem α-arylation–cyclization approach has also been developed for the synthesis of dihydroisoquino[3,2-a]isoquinolines, the core structure of protoberberine alkaloids. acs.org This method provides a convenient pathway to multisubstituted protoberberine derivatives from commercially available starting materials. researcher.lifeacs.org

Semisynthetic Derivatization of Protoberberine Alkaloids

Semisynthesis, starting from readily available natural protoberberine alkaloids, is an effective strategy for generating novel derivatives. nih.govacs.org This approach allows for the targeted modification of specific positions on the berbine skeleton, leading to compounds with potentially improved biological activities. scielo.br

The C-8 position of the protoberberine skeleton is a common site for chemical modification. scielo.brmuni.cz The quaternary iminium nature of many protoberberine alkaloids makes the C-8 position susceptible to nucleophilic attack. muni.cz For example, treatment of berberine with a strong base can lead to the formation of an 8-hydroxy-7,8-dihydroberberine derivative. muni.cz The C-8 position can also be functionalized through reactions such as the Polonovski-Potier reaction on berbine N-oxides, which can lead to the synthesis of 8-hydroxymethyl and 8-methyl berbines. researchgate.net Furthermore, the addition of acetone (B3395972) to berberine under alkaline conditions can result in the formation of a C-8 substituted product. mdpi.com

The C-9 and C-13 positions of the protoberberine nucleus are also key targets for semisynthetic modifications. scielo.br Berberine can be converted to berberrubine (B190655) by pyrolysis, which then serves as a precursor for a variety of 9-O-substituted derivatives with distinct pharmacological properties. scielo.br These derivatives are often synthesized through the reaction of berberrubine with various electrophiles. beilstein-journals.org

The C-13 position can be functionalized through several methods. Palladium-catalyzed enolate arylation combined with in situ methylation has been used to introduce a methyl group at the C-13 position, as demonstrated in the total synthesis of dehydrocorydaline. nih.govresearchgate.netnih.gov The introduction of various substituents at this position is of significant interest for modulating the biological activity of protoberberine alkaloids. nih.govacs.orgscielo.br

Table 2: Common Functionalization Sites in Protoberberine Alkaloids

Position Type of Modification Example of Resulting Compound Reference
C-8 Nucleophilic addition of hydroxide 8-Hydroxy-7,8-dihydroberberine muni.cz
C-8 Polonovski-Potier reaction 8-Methylberbine researchgate.net
C-9 O-alkylation of berberrubine 9-O-substituted berberine derivatives scielo.brbeilstein-journals.org

This table summarizes common positions for chemical modification on the protoberberine skeleton and the types of derivatives that can be generated.

Synthesis of Berberrubine and Its Derivatives

The synthesis of derivatives of the protoberberine alkaloid berberine often commences with the selective demethylation of berberine at the C-9 methoxy (B1213986) group to yield berberrubine. nih.govresearchgate.net This transformation is a critical step as it provides a reactive phenolic hydroxyl group, which serves as a handle for further structural modifications.

One of the most common methods to obtain berberrubine is through thermal treatment of berberine chloride. This process involves heating berberine chloride at high temperatures, typically between 185-195°C, under a vacuum. nih.govnih.gov This pyrolysis reaction selectively cleaves the methyl group at the C-9 position. researchgate.net Microwave irradiation has also been reported as a convenient and simple alternative for this selective demethylation, affording berberrubine in high yield. researchgate.net

Once synthesized, berberrubine serves as a versatile intermediate for the creation of a wide array of 9-O-substituted derivatives. researchgate.net These derivatives are typically prepared by reacting berberrubine with various alkylating or acylating agents. mdpi.com For instance, treatment of berberrubine with propargyl bromide in dimethylformamide (DMF) yields 9-O-(propargyl) berberine, introducing an alkynyl group for further "click" chemistry modifications. nih.govdovepress.com Similarly, reaction with 1,3-dibromopropane (B121459) can be used to introduce a bromopropoxy chain at the 9-position. nih.gov The reaction of berberrubine hydrobromide with bromoacetic acid amides in the presence of a base like triethylamine (B128534) in acetonitrile (B52724) leads to the formation of 9-O-substituted berberine derivatives containing an amide moiety. mdpi.commdpi.com

The synthesis of these derivatives allows for the introduction of diverse functional groups, which can significantly alter the molecule's properties. nih.govnih.gov For example, carbohydrate moieties have been attached to the berberine scaffold via the 9-O-position to explore their biological activities. nih.govrsc.org

Table 1: Synthesis of Selected 9-O-Substituted Berberine Derivatives from Berberrubine

Derivative NameReagents and ConditionsYieldReference
9-O-(propargyl) berberine chloridePropargyl bromide, DMF, 80°C, 6 h72% nih.gov
9-(3-bromopropoxy)-berberine bromide1,3-dibromopropane (DBP), DMF, 80°C74% nih.gov
9-O-[2-(4-fluorophenyl)-2-oxo-ethyl]berberine bromide2-bromo-1-(4-fluorophenyl)ethan-1-one, acetonitrile, triethylamine, reflux, 4 h75% mdpi.com
9-O-(1-(α-D-mannopyranosyl)-4-methylene-1H-1,2,3-triazole)berberine chloride9-O-(propargyl) berberine chloride, azido-mannose derivative, CuSO₄·5H₂O, sodium ascorbate, 60°C, 5 h52% nih.gov

Chemoenzymatic Synthesis of Stereoisomeric Berbines

Chemoenzymatic strategies offer a powerful approach for the asymmetric synthesis of stereoisomeric berbines, providing access to optically pure alkaloids that are challenging to obtain through purely chemical methods. acs.orgnih.gov A key enzyme in this field is the Berberine Bridge Enzyme (BBE), a flavin-dependent oxidase that catalyzes an enantioselective intramolecular oxidative C-C bond formation. acs.orguniovi.es

The typical chemoenzymatic route involves the chemical synthesis of racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines (rac-1), which serve as the substrates for the enzymatic step. acs.orgnih.gov The Berberine Bridge Enzyme, often sourced from Eschscholzia californica and expressed in recombinant hosts like E. coli, then performs a kinetic resolution. acs.orguniovi.esnih.gov BBE specifically converts the (S)-enantiomer of the racemic substrate into the corresponding (S)-berbine by forming the characteristic "berberine bridge". acs.orgnih.gov This reaction is an aerobic oxidative C-C coupling that proceeds with excellent enantioselectivity, leaving the (R)-enantiomer of the benzylisoquinoline substrate unreacted. acs.org

Further advancements have combined the BBE-catalyzed reaction with other enzymatic or chemical steps in cascade processes. researchgate.net For instance, a deracemization strategy has been developed that couples a monoamine oxidase (MAO) for kinetic resolution and stereoinversion with the BBE-catalyzed cyclization to convert a racemic substrate almost entirely into the desired (S)-berbine product. researchgate.netresearchgate.net This combination of chemical synthesis of racemic precursors with highly selective biocatalytic transformations represents an efficient and competitive alternative to conventional asymmetric synthesis. acs.org

Table 2: Chemoenzymatic Synthesis of (S)-Berbines using Berberine Bridge Enzyme (BBE)

Substrate (racemic)Product ((S)-Berbine)EnzymeOverall YieldEnantiomeric Excess (ee)Reference
rac-Reticuline(S)-ScoulerineBBE7.4% (over 9 steps)>99% acs.orguniovi.es
rac-1-(3-Hydroxy-4-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline(S)-CheilanthifolineBBE17% (over 5 steps)>99% acs.org
rac-1-(3,4-Dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline(S)-N-methylcanadine analogBBE13% (over 6 steps)>99% acs.org

Iv. Structure Activity Relationship Sar Studies of N Methylated Protoberberine Alkaloids

Correlating N-Methylation with Biological Activity

N-methylation is a critical structural feature that significantly modulates the biological activities of protoberberine alkaloids. This modification transforms the tertiary amine of the tetrahydroprotoberberine core into a quaternary ammonium (B1175870) salt, altering the molecule's charge, planarity, and interaction with biological macromolecules.

Research has shown that methylation at various positions on the tetrahydroprotoberberine (THPB) scaffold results in a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor effects. nih.gov For instance, the quaternarization of the nitrogen atom is a recurring theme in compounds exhibiting notable biological effects. Studies on berberine (B55584) derivatives have indicated that the presence of a quaternary nitrogen atom is significant for certain antiviral activities. researchgate.net

Table 1: Biological Activities of Select Methylated Tetrahydroprotoberberines
CompoundReported Biological Activity
DiscretamineAnti-inflammatory
CorypalmineAntibacterial
ScoulerineAnti-tumor
Data sourced from: nih.gov

Quantitative Analysis of Structural Modifications on Target Binding

The effect of N-methylation on the biological activity of protoberberine alkaloids can be quantitatively assessed by examining their binding affinity to specific molecular targets. Enzymes are a prominent class of targets for these compounds. For example, tetrahydroprotoberberine N-methyltransferase (TNMT) is a key enzyme in the biosynthesis of several quaternary alkaloids. nih.gov

The binding of protoberberine alkaloids is not limited to enzymes. They are also known to interact with nucleic acids. The planarity of the tetracyclic system, which is enhanced by the quaternization of the nitrogen, is crucial for this interaction. For example, the planar alkaloid coralyne shows stronger binding to double-stranded RNA conformations compared to the less planar berberine and palmatine, suggesting its potential in RNA-targeted drug design. nih.gov This highlights how N-methylation, by altering molecular geometry, can quantitatively impact target binding.

Table 2: Relative Activity of GfTNMT with Various Protoberberine Substrates
SubstrateKey Structural FeatureRelative N-Methylation Efficiency
StylopineFully O-methylatedHigh
TetrahydropalmatineFully O-methylatedHigh
TetrahydrocolumbamineOne free hydroxyl groupReduced to ~50%
ScoulerineTwo free hydroxyl groupsReduced to ~25%
Data sourced from: nih.govresearchgate.net

Computational Approaches to Conformational Landscape and Bioactive Forms

Computational methods are invaluable for understanding the three-dimensional structures and dynamic behaviors of N-methylated protoberberine alkaloids, providing insights that are often difficult to obtain through experimental techniques alone. These approaches allow for the exploration of the conformational landscape and the identification of bioactive conformations.

A key structural feature of tetrahydroberberine is the existence of two conformers, cis and trans, related to the ring junction of the quinolizidine (B1214090) skeleton. oup.com Energy calculation methods and CD spectroscopy have shown that these conformers exist in equilibrium. oup.comresearchgate.net Computational simulations suggest that these different conformations are selectively recognized by different methylation processes; the cis conformer is the primary substrate for enzymatic N-methylation, whereas the trans conformer is favored in chemical N-methylation. oup.comoup.com This stereoselectivity is crucial, as downstream enzymes in biosynthetic pathways often only accept substrates with the correct stereochemistry, which in the case of TNMTs is the (S)-cis configuration. nih.govsemanticscholar.org

Molecular docking is another powerful computational tool used to predict the binding modes of these alkaloids within the active sites of their protein targets. mdpi.com For instance, the crystal structure of GfTNMT reveals a largely hydrophobic, L-shaped substrate recognition pocket that enforces the stereoselective production of N-methylated compounds in the (S)-cis conformation. nih.govnih.gov Docking studies can elucidate the specific interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize the ligand-protein complex. nih.govresearchgate.net These computational insights are fundamental for the rational design of new, more potent, and selective protoberberine-based therapeutic agents. nih.gov

Compound Index

Compound Name
Berberine
Coralyne
Corypalmine
Discretamine
Palmatine
Scoulerine
Stylopine
Tetrahydroberberine
Tetrahydrocolumbamine
Tetrahydropalmatine

V. Molecular Mechanisms of Action and Cellular Targets in Vitro Research Models

Enzyme Inhibition Profiles of N-Methylated Berbine (B1217896) Alkaloids

N-methylated berbine alkaloids, with berberine (B55584) being the most extensively studied, exhibit a range of interactions with various cellular enzymes. These interactions are fundamental to their observed biochemical and pharmacological effects in preclinical research. In vitro studies have elucidated specific inhibitory profiles against enzymes involved in carbohydrate metabolism, inflammatory pathways, steroidogenesis, epigenetic regulation, and mitochondrial function.

Berberine has demonstrated significant inhibitory activity against key enzymes responsible for carbohydrate digestion, namely α-amylase and α-glucosidase. researchgate.netnih.gov The inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable monosaccharides, a mechanism of interest in managing postprandial hyperglycemia. wikipedia.org

In vitro studies have shown that berberine effectively inhibits both enzymes, with IC50 values of 50.83 µg/mL for α-amylase and 198.40 µg/mL for α-glucosidase. researchgate.net The mechanism of inhibition differs between the two enzymes; it is non-competitive for α-amylase and competitive for α-glucosidase. researchgate.net Fluorescence spectroscopy has indicated a static quenching mechanism between berberine and both enzymes, with hydrophobic interactions being the primary force. researchgate.net Further research has confirmed berberine's ability to inhibit α-amylase by 72% at a concentration of 10 μg/mL. nih.govmdpi.com

Table 1: In Vitro Glycosidase Inhibition by Berberine

EnzymeIC50 ValueType of Inhibition
Alpha-Amylase50.83 µg/mL researchgate.netNon-competitive researchgate.net
Alpha-Glucosidase198.40 µg/mL researchgate.netCompetitive researchgate.net

Phospholipase A2 (PLA2) enzymes are critical in cellular signaling and inflammatory processes, as they release fatty acids like arachidonic acid from phospholipids. nih.gov Research on lipopolysaccharide (LPS)-induced acute lung injury models has shown that berberine can inhibit the expression and phosphorylation of cytosolic phospholipase A2 (cPLA2). nih.gov This inhibition contributes to its protective effects by reducing the downstream production of inflammatory mediators. nih.gov The mechanism involves the suppression of cPLA2 activity, which in turn decreases the liberation of arachidonic acid. mdpi.com

NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, such as PGE2. mdpi.commdpi.com Inhibition of 15-PGDH can potentiate tissue regeneration by increasing local prostaglandin levels. nih.govnmn.com While potent synthetic inhibitors of 15-PGDH like SW033291 have been identified and studied for their therapeutic potential, current scientific literature from the performed searches does not establish a direct inhibitory effect of N-methyl-alpha-berbine or related N-methylated berbine alkaloids on 15-PGDH activity. mdpi.commdpi.comnih.govnih.gov

The effect of berberine on DNA methyltransferases (DNMTs), enzymes that catalyze DNA methylation, appears to be context-dependent. One study investigating fatty liver in rats fed a high-fat diet found that berberine treatment did not cause significant changes in the mRNA and protein levels of DNMT1 and DNMT3b in the liver, nor did it alter total hepatic DNMT enzyme activity. nih.gov However, this study did find that berberine could reverse the methylation state of the microsomal triglyceride transfer protein (MTTP) promoter. nih.gov

Conversely, other research suggests berberine can act as an epigenetic modulator. nih.gov In this context, berberine treatment was shown to affect enzymes involved in histone methylation, leading to a decrease in the expression of histone methyltransferases like WHSC1I, WHSC1II, and SMYD3. nih.gov These findings suggest that while berberine may not directly inhibit DNMT1 and DNMT3B activity universally, it can influence epigenetic landscapes by modulating other components of the epigenetic machinery, such as histone-modifying enzymes. nih.gov

Aldo-keto reductase family 1 member C3 (AKR1C3) is a key enzyme in steroid hormone metabolism, catalyzing the synthesis of potent androgens like testosterone. nih.gov In vitro studies have demonstrated that berberine inhibits the enzymatic activity of AKR1C3 in a dose-dependent manner. nih.govnih.gov This inhibition is not due to a reduction in the enzyme's expression, as berberine did not alter AKR1C3 mRNA or protein levels. nih.govresearchgate.net The direct suppression of AKR1C3's catalytic activity leads to decreased intracellular androgen synthesis. nih.govnih.gov Molecular docking studies suggest that berberine binds to the active center of the enzyme, forming π-π interactions with key amino acid residues (Phe306 and Phe311), which explains the inhibitory effect. nih.govnih.govresearchgate.net

Table 2: In Vitro AKR1C3 Inhibition by Berberine

CompoundTarget EnzymeIC50 Value
BerberineAKR1C37.70 µmol/L researchgate.net

Berberine directly targets and inhibits the activity of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). cjnmcpu.comnih.govijbs.comresearchgate.net This is a primary mechanism underlying many of its metabolic effects observed in vitro. nih.gov Inhibition of complex I disrupts the electron transport chain, leading to decreased oxygen consumption and reduced ATP synthesis. ijbs.comresearchgate.net This action can activate key energy-sensing pathways. nih.gov Studies in primary hepatocytes and isolated mitochondria have confirmed that berberine reverses the overactivation of complex I function without significantly impacting complexes II, III, or IV. ijbs.com This specific modulation of mitochondrial activity highlights a key cellular target of this N-methylated berbine alkaloid. nih.govnih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Berberine has been identified as an inhibitor of human dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. nih.govnih.gov In vitro studies using human recombinant DPP-IV have demonstrated that berberine inhibits the enzyme with a half-maximal inhibitory concentration (IC50) of 13.3 µM. nih.govtandfonline.comresearchgate.net Another study confirmed this inhibitory activity, reporting a similar IC50 value of 16.328 ± 1.344 μM. nih.gov

The mechanism of this inhibition has been explored through simulated docking experiments. nih.govtandfonline.com These models show that berberine fits within the binding pocket of DPP-IV. nih.govtandfonline.com The interaction is stabilized by electrostatic attraction between the positively charged isoquinolinium nitrogen atom of berberine and the negatively charged residue of glutamic acid-205 (GLU205) within the enzyme's binding site. nih.govtandfonline.comresearchgate.net This inhibitory action on DPP-IV is considered one of the mechanisms contributing to berberine's effects on metabolic pathways. nih.govtandfonline.com

Table 1: In Vitro Inhibitory Activity of Berberine on DPP-IV

Parameter Value Source
IC50 13.3 µM nih.govtandfonline.comresearchgate.net
IC50 16.328 ± 1.344 µM nih.gov

Receptor Binding and Signaling Pathway Modulation

Alpha-2 Adrenoreceptor Interactions

In vitro research utilizing human platelets has shown that berberine interacts with alpha-2 (α2) adrenoceptors. nih.govosti.gov It competitively inhibits the binding of [3H]-yohimbine, a known α2-adrenoceptor antagonist. nih.gov The inhibitory concentration (IC50) for this displacement was determined to be 16.6 µM. nih.gov

Berberine's interaction with this receptor is complex, exhibiting properties of a partial agonist. nih.gov In platelet cyclic AMP (cAMP) accumulation experiments, berberine (from 0.1 µM to 0.1 mM) acted as an agonist by inhibiting cAMP accumulation induced by prostaglandin E1. nih.gov Conversely, in the presence of L-epinephrine, berberine behaved as an antagonist, blocking the inhibitory effect of L-epinephrine on cAMP levels. nih.gov

Table 2: Comparative IC50 Values for α2-Adrenoceptor Binding

Compound IC50 (µM) Source
Berberine 16.6 nih.gov
Norepinephrine 14.5 nih.gov
Epinephrine 7.5 nih.gov
Clonidine 0.4 nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Subtype Modulation

The interaction of berberine with N-Methyl-D-Aspartate (NMDA) receptors appears to be multifaceted. In vitro studies on primary neurons have shown that the neurotoxicity induced by low micromolar concentrations of berberine can be entirely blocked by NMDA receptor antagonists such as memantine and MK-801. nih.govplos.org This suggests that berberine's effects are dependent on NMDA receptor function. nih.govplos.org

Furthermore, subtoxic, nanomolar concentrations of berberine were found to sensitize neurons to glutamate-induced excitotoxicity, a process mediated by NMDA receptors. nih.govplos.org While these findings confirm a functional interaction, direct binding affinity and specific subtype modulation (e.g., GluN2A vs. GluN2B) by berberine in isolated receptor preparations require further elucidation. Some research suggests that berberine can inhibit NMDA receptor activity and reduce intracellular calcium concentration as part of its neuroprotective mechanism. plos.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Expression Regulation

Berberine has been demonstrated to directly interact with and regulate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs lipid and glucose metabolism. nih.govnih.gov A radioligand binding assay confirmed that berberine binds directly to the ligand-binding domain of PPARα with a Ki (inhibition constant) of 0.73 mM. nih.gov A cell-based reporter gene assay further established its role as a selective PPARα agonist, with an EC50 (half-maximal effective concentration) of 0.58 mM. nih.gov

In cellular models, berberine treatment has been shown to up-regulate the expression of PPARα at both the mRNA and protein levels. nih.gov For instance, in vascular smooth muscle cells where PPARα expression was suppressed, berberine treatment markedly increased its mRNA and protein levels. nih.gov This effect was abolished by the presence of MK886, a selective PPARα antagonist, confirming that the action is mediated through this receptor. nih.govnih.gov

Table 3: In Vitro Agonist Activity of Berberine on PPARα

Parameter Value (mM) Assay Type Source
Ki 0.73 Radioligand Binding Assay nih.gov
EC50 0.58 Reporter Gene Assay nih.gov

Farnesoid X Receptor (FXR) Pathway Interactions

Berberine's interaction with the Farnesoid X Receptor (FXR) pathway, a key regulator of bile acid and metabolic homeostasis, appears to be indirect and mediated by its effects on gut microbiota. In vitro studies using an FXR reporter assay showed that berberine itself had no direct agonist effect on the receptor. nih.gov

Androgen Receptor (AR) Signaling Pathway Suppression

In vitro studies using prostate cancer cell lines have established that berberine suppresses the Androgen Receptor (AR) signaling pathway. elsevierpure.comnih.gov This suppression occurs through multiple mechanisms. Berberine decreases the transcriptional activity of AR in both ligand-dependent and ligand-independent manners. nih.govaacrjournals.org

A key finding is that berberine induces the degradation of the AR protein. elsevierpure.comnih.gov This effect is observed in a time- and concentration-dependent manner without a corresponding decrease in AR mRNA levels, indicating a post-transcriptional mechanism of action. nih.govaacrjournals.org Notably, berberine also promotes the degradation of ligand-binding, domain-truncated AR splice variants, which are often implicated in the development of treatment-resistant prostate cancer. elsevierpure.com This effect has been observed in various AR-positive prostate cancer cell lines, including LNCaP and 22Rv1. nih.govaacrjournals.orgmdpi.com

Table 4: Summary of Berberine's Effects on AR Signaling in Prostate Cancer Cells

Cell Line Effect Mechanism Source
LNCaP Inhibited cell growth Induces AR protein degradation nih.govaacrjournals.org
22Rv1 Suppressed AR activity by >90% Suppresses constitutive AR activity nih.govaacrjournals.org
LNCaP, 22Rv1 Decreased AR transcriptional activity Post-transcriptional elsevierpure.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Berbine alkaloids, notably berberine, have been shown to interfere with the signaling cascade of the Epidermal Growth Factor Receptor (EGFR), a key promoter in the development of various tumors. Research indicates that berberine significantly inhibits both the basal and EGF-stimulated activation of EGFR in colon tumor cells nih.gov. This inhibitory action is linked to a reduction in the phosphorylation levels of EGFR nih.gov.

The mechanism for this inhibition involves the activation of the ubiquitin ligase Cbl nih.gov. Berberine treatment stimulates Cbl activation, which in turn enhances its interaction with EGFR. This leads to the ubiquitinylation and subsequent downregulation of the receptor, effectively reducing the number of active EGFR molecules on the cell surface nih.gov. This process occurs in both the presence and absence of EGF stimulation. Studies using knock-down Cbl expression have confirmed that this Cbl-mediated pathway is crucial for berberine's ability to down-regulate EGFR and inhibit cell proliferation nih.gov. Consequently, the global inhibition of the EGFR signaling pathway results in decreased levels of downstream signaling proteins such as pERK, pAKT, pNFκB, and pSTAT3 nih.gov.

Table 1: Research Findings on EGFR Inhibition by Berbine Alkaloids

Cell Line/ModelKey FindingsMechanismReference
IMCE (immorto Min mouse colonic epithelial), HT-29 (human colonic carcinoma)Inhibited basal and EGF-stimulated EGFR activation and proliferation.Stimulated ubiquitin ligase Cbl activation, leading to EGFR ubiquitinylation and down-regulation. nih.gov
Gastric Cancer (GC) cell lines and xenograft modelsDecreased phosphorylation levels of EGFR and its downstream targets (pERK, pAKT, pNFκB, pSTAT3).Global inhibition of the EGFR signaling pathway. nih.gov
Prostate Cancer cell linesEGFR was inhibited by berberine treatment.Suppression of EGFR signaling. nih.gov
Human Glioblastoma cellsDownregulated the EGFR-MEK-ERK signaling pathway.Inhibition of EGFR signaling cascade. nih.gov

Sigma Receptor 1 Modulation

Berbine alkaloids interact with sigma receptors, which are intracellular chaperone proteins primarily located in the endoplasmic reticulum. Berberine, in particular, has been identified as a sigma-1 receptor (S1R) agonist nih.govwikipedia.org. This interaction is significant as sigma receptors are involved in the modulation of various neurotransmitter systems and are considered a therapeutic target for neuropsychiatric disorders nih.gov. The effect of berberine on the sigma-1 receptor is comparable to that of several antidepressant drugs, indicating its potential in this area nih.gov.

The activation of S1R by agonists like berberine represents a promising nexus for addressing conditions where cellular stress and dysfunction are implicated, such as in epilepsy and associated cardiac complications nih.govresearchgate.net. In preclinical models, berberine's agonistic activity at the S1R has been linked to the amelioration of seizure severity and the mitigation of cardiac dysfunction by enhancing pro-survival signaling pathways like Akt/eNOS and modulating ferroptosis nih.gov.

Table 2: Research Findings on Sigma Receptor 1 Modulation by Berbine Alkaloids

Model SystemKey FindingsImplicationReference
Pentylenetetrazol (PTZ)-kindling rat model of epilepsyBerberine, as an S1R agonist, decreased seizure severity and improved hemodynamic parameters.Potential therapeutic for epilepsy and associated cardiac abnormalities. nih.gov
General Pharmacological ReviewBerberine affects sigma receptor 1 similarly to many antidepressant drugs.Potential for the treatment of major depression. nih.gov
Cardiac Tissue (in PTZ model)Enhanced Akt/eNOS signaling and mitigated ferroptosis via S1R modulation.S1R is a promising nexus between abnormalities in epilepsy and cardiac complications. nih.govresearchgate.net

Intracellular Signaling Cascades Affected by Berbine Alkaloids

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

One of the most extensively documented molecular actions of berbine alkaloids is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis wonderlabs.com. Berberine treatment leads to increased AMPK activity in various cell types, including adipocytes and myotubes elsevierpure.com. This activation is reflected by the increased phosphorylation of AMPK at threonine 172 nih.gov.

Several mechanisms for AMPK activation by berberine have been proposed. A primary mechanism involves the inhibition of complex I of the mitochondrial respiratory chain garvan.org.auplos.orgnih.gov. This inhibition disrupts cellular respiration, leading to an increase in the cellular AMP/ATP ratio, which is a classic trigger for AMPK activation. However, some studies suggest that berberine can activate AMPK through other mechanisms, even at clinically relevant low doses that may not significantly alter the AMP/ATP ratio frontiersin.org. These alternative routes include a lysosomal pathway dependent on AXIN1 and the downregulation of UHRF1, a protein that promotes the dephosphorylation and inactivation of AMPK frontiersin.org. While many of berberine's metabolic effects are attributed to AMPK activation, some research indicates that it can also promote glucose metabolism independently of the AMPK pathway, suggesting a multi-targeted mode of action plos.orgnih.gov.

Table 3: Research Findings on AMPK Pathway Activation by Berbine Alkaloids

Cell Line/ModelKey FindingsProposed MechanismReference
L6 myotubes, Muscle mitochondriaDose-dependently inhibited cellular respiration.Specific inhibition of respiratory complex I. garvan.org.au
HCT116, SW480, LOVO (Colorectal cancer cells)Increased phosphorylation of AMPK at Thr172 and its substrate ACC.Activation of AMPK signaling cascade. nih.gov
HepG2 hepatocytes, C2C12 myotubesPromoted glucose consumption and lactate production even when AMPK activation was blocked.Inhibition of mitochondrial respiratory chain complex I, independent of AMPK activation. plos.orgnih.gov
Various human cellsActivated lysosomal AMPK and downregulated UHRF1 expression.Activation via a lysosomal pathway and inhibition of AMPK dephosphorylation. frontiersin.org
3T3-L1 adipocytes, L6 myotubesIncreased AMPK activity and GLUT4 translocation.Stimulation of AMPK activity. elsevierpure.com

Suppression of NF-κB Signaling Pathway

Berbine alkaloids demonstrate potent anti-inflammatory effects, largely through the suppression of the nuclear factor-κB (NF-κB) signaling pathway nih.govnih.gov. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators nih.gov. In various cellular models, including macrophages and intestinal epithelial cells, berberine has been shown to inhibit the activation of the NF-κB pathway induced by inflammatory stimuli like lipopolysaccharide (LPS) nih.govnih.govresearchgate.net.

The suppressive mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm researchgate.netresearchgate.net. By stabilizing IκBα, berberine effectively blocks the nuclear translocation of the active NF-κB p65 subunit nih.gov. Further mechanistic studies have revealed that this effect can be dependent on Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase, as berberine reverses the LPS-induced downregulation of Sirt1 nih.gov. Molecular modeling also suggests that berberine may directly interact with and inhibit IKKα, an upstream kinase responsible for phosphorylating IκBα nih.govmdpi.com. Some studies note that the inhibition of NF-κB by berberine can occur independently of AMPK activation nih.gov.

Table 4: Research Findings on NF-κB Pathway Suppression by Berbine Alkaloids

Cell Line/ModelStimulusKey FindingsMechanismReference
RAW264.7 macrophagesLPSDownregulated expression of proinflammatory cytokines (MCP-1, IL-6, TNF-α).Inhibition of NF-κB signaling via a Sirt1-dependent mechanism. nih.gov
Ovalbumin-induced rat model of asthmaOvalbumin (OVA)Reversed OVA-induced airway inflammation and enhanced NF-κB signaling.Inhibition of the NF-κB signaling pathway. nih.gov
Porcine intestinal epithelial cells (IPEC-J2)LPSInhibited phosphorylation of IκΒα and p65.Inhibition of the NF-κB signaling pathway activation. nih.govresearchgate.net
Human monocytic (THP-1) cellsLPSAttenuated proinflammatory markers by inhibiting NF-κB translocation into the nucleus.Possible direct inhibition of IKKα. nih.govmdpi.com

Regulation of PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell proliferation, growth, and survival. Berbine alkaloids have been consistently shown to inhibit this pathway in various cancer cell models researchgate.netkazanmedjournal.ru. In colon cancer cells, berberine dose-dependently inhibits the proteins PI3K, Akt, and mTOR researchgate.netnih.govnih.gov. This inhibition leads to downstream effects such as cell cycle arrest, autophagy, and apoptosis nih.gov.

The regulation of this pathway by berberine can occur through multiple mechanisms. It can be a downstream consequence of AMPK activation, as AMPK is a known negative regulator of mTOR nih.govnih.gov. Additionally, berberine can act upstream by up-regulating the expression of PTEN, a tumor suppressor gene whose protein product is a primary inhibitor of the PI3K/Akt pathway researchgate.netnih.govnih.gov. By suppressing mTOR activity, berberine also inhibits the phosphorylation of its downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and 4E-binding protein-1 (4EBP1), which are essential for protein synthesis nih.govspandidos-publications.com.

Table 5: Research Findings on PI3K/Akt/mTOR Pathway Regulation by Berbine Alkaloids

Cell Line/ModelKey FindingsUpstream/Associated RegulationReference
SW480 colon cancer cellsInhibited PI3K, Akt, and mTOR proteins.Upregulated PTEN protein expression. researchgate.netnih.govnih.gov
HCT116, SW480, LOVO (Colorectal cancer cells)Inhibited mTOR activity and phosphorylation of p70S6K and 4EBP1.Dependent on AMPK activation. nih.gov
KM12C colon cancer cellsInhibited phosphorylation of mTOR, leading to suppressed HIF-1α protein synthesis.Inhibition of the PI3K/Akt pathway. spandidos-publications.com
BGC-823/DDP, SGC-7901/DDP (Gastric cancer cells)Significantly suppressed the PI3K/Akt/mTOR pathway.Enhanced chemo-sensitivity to cisplatin. researchgate.net
ApoE-/- mice (Atherosclerosis model)Modulated the PI3K/Akt/mTOR signaling pathway.Ameliorated carotid atherosclerosis. tandfonline.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, JNK, ERK)

The mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are crucial for transducing extracellular signals to cellular responses like proliferation, differentiation, and stress response frontiersin.org. The effect of berbine alkaloids on these pathways is complex and appears to be context- and cell-type-dependent nih.gov.

In some models, such as LPS-stimulated intestinal epithelial cells, berberine inhibits the phosphorylation of p38, JNK, and ERK1/2, contributing to its anti-inflammatory effects nih.gov. In contrast, studies on T-cell differentiation in diabetic mice have shown that berberine differentially modulates these kinases; it inhibits Th1 differentiation by suppressing p38 MAPK and JNK activation, while simultaneously inhibiting Th17 differentiation by activating ERK1/2 nih.gov. This differential regulation highlights the nuanced control exerted by berberine on cellular signaling. Furthermore, in some cancer models, berberine-induced autophagy and apoptosis have been linked to the upregulation of p38 MAPK signaling, while the activity of ERK was unaffected kazanmedjournal.runih.gov. This suggests that the specific outcome of berberine treatment can depend on the balance of activation and inhibition across the different MAPK cascades.

Table 6: Research Findings on MAPK Pathway Modulation by Berbine Alkaloids

Cell Line/ModelEffect on p38 MAPKEffect on JNKEffect on ERKReference
Type 1 diabetic NOD mice (T-cells)Inhibited activationInhibited activationActivated nih.gov
Porcine intestinal epithelial cells (IPEC-J2)Inhibited phosphorylationInhibited phosphorylationInhibited phosphorylation nih.gov
Human liver carcinoma cell linesUpregulatedNot specifiedNot specified nih.gov
Human colorectal adenocarcinoma HCT-15 cellsStimulatedNot specifiedNot specified kazanmedjournal.ru

STAT3 Pathway Inhibition

Contrary to activation, in vitro studies have demonstrated that berberine is an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The anti-inflammatory and anti-cancer properties of berberine have been linked to this inhibitory action. nih.gov Research on nasopharyngeal carcinoma (NPC) cells showed that berberine effectively suppresses both constitutive and interleukin-6 (IL-6)-induced STAT3 activation. nih.gov This inhibition was observed through the reduced phosphorylation of STAT3. nih.gov

In cholangiocarcinoma (CCA) cell lines, berberine was found to reduce STAT3 expression and inhibit its phosphorylation at both tyrosine 705 and serine 727 in a dose- and time-dependent manner. researchgate.net For instance, after a 48-hour treatment with 20 µM of berberine, the expression levels of phosphorylated STAT3 (Tyr705) were reduced to 10-20% of the control levels. researchgate.net Furthermore, studies have shown that tumor-associated fibroblasts can secrete IL-6, which in turn activates STAT3 in cancer cells; berberine was shown to block this activation. nih.gov This suggests that berberine can modulate the effects of the tumor microenvironment on cancer cell growth by targeting the STAT3 pathway. nih.gov

Table 1: In Vitro Effects of Berberine on the STAT3 Pathway
Cell LineModelKey FindingsReference
Nasopharyngeal Carcinoma (NPC) cells (C666-1)Constitutive and IL-6-induced activationInhibited STAT3 phosphorylation. nih.gov
Cholangiocarcinoma (CCA) cells (KKU-213)Time- and dose-dependent studyReduced STAT3 expression and phosphorylation at Tyr705 and Ser727. researchgate.net
NPC cells (C666-1) co-cultured with fibroblast-conditioned mediumTumor microenvironment modelBlocked STAT3 activation induced by fibroblast-secreted IL-6. nih.gov

Activation of SIRT1 Signaling

Berberine has been identified as an activator of the Sirtuin 1 (SIRT1) signaling pathway, a key regulator of cellular metabolism and longevity. mdpi.comnih.gov The mechanism of activation is indirect; berberine acts as an activator of AMP-activated kinase (AMPK). researchgate.netbmj.com The activation of AMPK leads to an increase in the cellular NAD+/NADH ratio, which in turn enhances the activity of SIRT1, as NAD+ is an essential substrate for this deacetylase enzyme. researchgate.netbmj.com

In a study using a palmitate-induced hepatocyte insulin resistance model in HepG2 cells, berberine treatment was shown to enhance SIRT1 signaling. nih.gov This activation of SIRT1 improved mitochondrial function and ameliorated insulin resistance. The study further demonstrated that berberine's beneficial effects were mediated through the SIRT1/Opa1 signaling pathway, highlighting its role in regulating mitochondrial dynamics. nih.gov Silencing SIRT1 expression was found to partially reverse the protective effects of berberine, confirming that SIRT1 is a crucial downstream target. nih.gov

Downregulation of Wnt/β-catenin Pathway

In vitro research has established that berberine functions as a natural inhibitor of the canonical Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. nih.gov In studies utilizing HCT116 colon carcinoma cells, berberine treatment led to a reduction in the cellular levels of active β-catenin. nih.govresearchgate.net This was accompanied by an increase in the expression of E-cadherin. nih.gov

Berberine exerts its effect by inhibiting the transcriptional activity of β-catenin. nih.gov Western blot analyses in colorectal cancer (CRC) cells, including HCT116 and SW480, confirmed that berberine treatment decreases the protein levels of β-catenin and its downstream targets, such as c-Myc and CyclinD1. researchgate.net The compound also increased the expression of AXIN1, a key component of the β-catenin destruction complex. researchgate.net These findings indicate that berberine disrupts the stability and nuclear function of β-catenin, leading to the downregulation of this oncogenic pathway.

Inhibition of Ras/Raf/ERK Pathway

Evidence from in vitro models suggests that berberine can inhibit the Ras/Raf/ERK signaling pathway, also known as the MAPK pathway, which is crucial for cell proliferation and survival. researchgate.netnih.govnih.gov In a study on cholangiocarcinoma (CCA) cell lines, it was observed that following EGF/EGFR activation, berberine treatment significantly attenuated the activation of Erk, a key downstream kinase in this cascade. researchgate.net This inhibitory effect contributes to the suppression of the epithelial-mesenchymal transition (EMT) and the aggressiveness of CCA cells. researchgate.net Molecular docking studies further supported the potential for berberine to act as a multi-kinase inhibitor, with predicted activity against components of this pathway. researchgate.net

Cell Cycle Checkpoint Kinase Modulation

Berberine has been shown to modulate cell cycle progression by inducing cell cycle arrest, a process governed by checkpoint kinases. nih.gov In studies on the human gastric carcinoma SNU-5 cell line, berberine induced a G2/M phase arrest in a concentration- and time-dependent manner. nih.gov The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA and is regulated by a complex network of kinases, including CDK1. ecancer.org The ability of berberine to halt the cell cycle at this phase suggests its interaction with the molecular machinery that constitutes the G2/M checkpoint, thereby preventing the proliferation of cancer cells. nih.gov

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway Regulation

Berberine has been demonstrated to regulate the Hypoxia-Inducible Factor 1α (HIF-1α) pathway, a critical mediator of tumor angiogenesis. nih.govijbs.com In vitro studies on the gastric adenocarcinoma cell line SC-M1 showed that berberine prevented the expression of HIF-1α under hypoxic conditions. nih.govresearchgate.net The mechanism does not involve the downregulation of HIF-1α mRNA. Instead, berberine destabilizes the HIF-1α protein, promoting its degradation through a 26S proteasome-mediated pathway. nih.govresearchgate.net

Further research in human retinal endothelial cells (HRECs) revealed that berberine can suppress insulin-induced activation of the Akt/mTOR pathway. ijbs.com Since Akt/mTOR is a key upstream regulator of HIF-1α, its inhibition by berberine leads to the downstream suppression of HIF-1α and vascular endothelial growth factor (VEGF) expression. ijbs.com These findings underscore that HIF-1α repression is a crucial element of berberine's anti-angiogenic effects. nih.gov

Table 2: In Vitro Effects of Berberine on the HIF-1α Pathway
Cell LineModelKey FindingsReference
Gastric Adenocarcinoma (SC-M1)Hypoxia-induced expressionDestabilized HIF-1α protein, promoting proteasomal degradation. nih.govresearchgate.net
Human Retinal Endothelial Cells (HRECs)Insulin-induced expressionSuppressed Akt/mTOR pathway, leading to reduced HIF-1α and VEGF. ijbs.com
HeLa CellsDose-dependent studyShowed dose-dependent effects on the HIF1A pathway. nih.gov

Endoplasmic Reticulum (ER) Stress Response Modulation

Berberine has been shown to modulate the endoplasmic reticulum (ER) stress response, a cellular process implicated in numerous diseases. mdpi.comnih.govbiorxiv.org In human intestinal epithelial Caco-2 cells, berberine was found to ameliorate ER stress induced by pro-inflammatory cytokines (IFN-γ/TNF-α) or tunicamycin. nih.gov

The protective effects of berberine were evidenced by its ability to dampen the expression of GRP-78 (also known as BiP), a key molecular marker of ER stress. nih.gov Furthermore, berberine downregulated the phosphorylation of JNK and reduced the levels of caspase-12 and cleaved caspase-3, which are involved in ER stress-mediated apoptosis. nih.gov In Hep G2 cells, berberine was also shown to inhibit ER stress, as indicated by decreased phosphorylation of PERK and eIF2α, key sensors in the unfolded protein response (UPR). researchgate.net These findings suggest that berberine can mitigate pathological conditions associated with excessive ER stress by modulating key UPR signaling branches. nih.govresearchgate.net

Cellular and Subcellular Effects in In Vitro Models

Inhibition of Platelet Aggregation

In vitro studies have demonstrated that berberine and its metabolites can significantly inhibit platelet activation and aggregation through various mechanisms. Berberine and its primary metabolite, berberrubine (B190655), have been shown to inhibit adenosine diphosphate (ADP)-induced platelet activation. nih.govnih.gov This inhibition is characterized by a reduction in the activation of integrin αIIbβ3, decreased P-selectin levels on the platelet membrane, and suppressed binding of fibrinogen to platelets. nih.govnih.gov

The underlying molecular mechanism for this effect involves the suppression of the Class I PI3Kβ/Rasa3/Rap1 signaling pathway. nih.govnih.gov Both berberine and berberrubine greatly suppress the PI3K/Akt pathway and inhibit the translocation of Rasa3 to the cell membrane, which in turn prevents the activation of Rap1, a key molecule in integrin activation. nih.govresearchgate.net Further research suggests that berberine acts as a direct thrombin inhibitor, which contributes to its ability to prevent platelet aggregation. frontiersin.org In models using high glucose-treated human platelets, berberine was found to inhibit platelet aggregation by modulating the activities of aldose reductase, NOX, and glutathione reductase, thereby reducing the production of reactive oxygen species (ROS). frontiersin.org

Table 1: Mechanisms of Berberine in Platelet Aggregation Inhibition (In Vitro)
Molecular Target/PathwayObserved EffectReference
PI3Kβ/Akt/Rap1 PathwaySuppression of pathway, leading to reduced integrin αIIbβ3 activation nih.govnih.gov
P-selectinReduced expression on platelet membrane nih.govnih.gov
Fibrinogen BindingSuppressed binding to platelets nih.govnih.gov
ThrombinDirect inhibition of activity frontiersin.org
Aldose Reductase, NOX, Glutathione ReductaseModulation of enzyme activity, reducing ROS frontiersin.org

Modulation of Monocyte Adhesion to Endothelial Cells

Berberine has been shown to modulate the adhesion of monocytes to endothelial cells, a critical event in the initiation of atherosclerosis. In in vitro models using human umbilical vein endothelial cells (HUVECs), berberine markedly reduces monocyte adhesion induced by inflammatory stimuli such as oxidized low-density lipoprotein (oxLDL), high glucose, and lipopolysaccharide (LPS). oup.comnih.govnih.govspandidos-publications.commdpi.com

The primary mechanism involves the downregulation of key adhesion molecules on the surface of endothelial cells. unime.it Berberine treatment suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). oup.comnih.govspandidos-publications.com This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. oup.comoup.com Additionally, berberine has been found to downregulate the expression of the chemokine CX3CL1 (fractalkine) in endothelial cells and its receptor CX3CR1 in monocytes, further inhibiting the CX3CL1/CX3CR1 axis that mediates monocyte adherence. mdpi.com

Table 2: Effect of Berberine on Monocyte Adhesion Factors (In Vitro)
Cell TypeInducing StimulusEffect of BerberineReference
HUVECsoxLDLReduced VCAM-1 and ICAM-1 expression; decreased monocyte adhesion nih.govspandidos-publications.com
HUVECsHigh GlucoseInhibited NF-κB activation; reduced VCAM-1 and ICAM-1 expression; decreased monocyte adhesion oup.comoup.com
HUVECsLPSDownregulated CX3CL1 expression; inhibited NF-κB and STAT3 pathways mdpi.com
THP-1 MonocytesLPSDownregulated CX3CR1 expression mdpi.com

Suppression of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

In vitro studies demonstrate that berberine effectively suppresses the proliferation and migration of vascular smooth muscle cells (VSMCs), key processes in the development of vascular remodeling and restenosis. nih.govnih.gov In cultured human aortic smooth muscle cells (HASMCs), berberine inhibits cell migration in a dose-dependent manner. nih.govbmbreports.orgsemanticscholar.org

The molecular mechanisms underlying this inhibition are multifaceted. Berberine significantly reduces the expression and secretion of matrix metalloproteinases (MMP), specifically MMP-2 and MMP-9, as well as urokinase-type plasminogen activator (u-PA). nih.govbmbreports.org These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for cell migration. Furthermore, berberine achieves these effects by interrupting key signaling pathways, including the suppression of the Akt pathway and the attenuation of the activities of transcription factors AP-1 (c-Fos/c-Jun) and NF-κB. nih.govnih.gov

Mechanisms of Endothelial Function Modulation

Berberine improves endothelial function through several in vitro mechanisms, primarily by enhancing nitric oxide (NO) bioavailability and reducing oxidative stress. oup.com In HUVECs, berberine stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) and promotes its association with heat shock protein 90, leading to increased NO production. oup.com This activation is mediated through the adenosine monophosphate-activated protein kinase (AMPK) signaling cascade. oup.com

The compound also exhibits significant antioxidant properties within endothelial cells. It has been shown to reverse the excessive generation of reactive oxygen species (ROS) induced by stimuli like circulating endothelial microparticles and high glucose. frontiersin.orgnih.gov Proteomic analysis has confirmed that berberine restores aortic endothelium-dependent vasodilatation and impacts pathways related to mitochondrial dysfunction and oxidative stress. nih.gov

Enhanced Glucose Uptake in Cell Lines

Berberine has been consistently shown to enhance glucose uptake in various insulin-sensitive cell lines, including adipocytes (3T3-L1), myotubes (L6, C2C12), and hepatocytes (HepG2, H4IIE). nih.govresearchgate.netnih.gov This effect occurs in a dose-dependent manner and, notably, is independent of insulin. nih.govnih.gov In 3T3-L1 adipocytes, berberine at concentrations of 5–20 µmol/L increased glucose consumption by 72.9% to 113.7%. nih.gov In L6 myotubes, 2 µmol/L of berberine increased glucose uptake by 170%, an effect stronger than that observed with insulin under the same conditions. nih.gov

The primary mechanism is linked to the activation of AMPK. nih.govnbscience.com Berberine appears to inhibit mitochondrial respiration, which increases the cellular AMP/ATP ratio, thereby activating AMPK. nih.gov This, in turn, stimulates glycolysis and glucose transport. nih.govresearchgate.net Another proposed mechanism involves the promotion of Sirtuin 3 (SIRT3) ubiquitination, which also leads to AMP accumulation and subsequent AMPK activation, further promoting glucose uptake. researchgate.net

Table 3: Berberine-Induced Glucose Uptake in Various Cell Lines
Cell LineEffect of BerberineKey FindingReference
3T3-L1 Adipocytes↑ 109.0% - 183.5% (2-deoxy-glucose uptake)Dose-dependent and insulin-independent increase nih.gov
L6 Myotubes↑ 170% (2-deoxy-glucose uptake at 2 µmol/L)Stronger effect than insulin nih.gov
C2C12 Myotubes↑ 74.0% (glucose consumption at 20 µmol/L)Insulin-independent increase nih.gov
HepG2 Hepatocytes↑ 32% - 60% (glucose consumption)Effect comparable to metformin nih.gov

Promotion of Adipocyte Differentiation and Lipid Accumulation Reduction

Research on the in vitro effects of berberine in adipocyte models consistently demonstrates a reduction in lipid accumulation, which is achieved through the inhibition, rather than promotion, of adipocyte differentiation. nih.govsemanticscholar.orgnih.gov In the 3T3-L1 preadipocyte cell line, berberine dose-dependently inhibits the accumulation of intracellular lipid droplets. nih.govresearchgate.netmdpi.com This inhibitory effect is most profound when berberine is applied during the early stages of the differentiation process. semanticscholar.org

The molecular basis for this anti-adipogenic effect involves the suppression of a cascade of key transcription factors that govern adipogenesis. nih.govnih.gov Berberine treatment downregulates the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are considered master regulators of adipocyte differentiation. nih.gov This is preceded by the inhibition of earlier regulators, including the phosphorylation of cAMP-response element-binding protein (CREB) and the expression of C/EBPβ. nih.govsemanticscholar.org Studies on 13-methylberberine, a derivative, show it has even more potent anti-adipogenic effects than berberine, also acting through the downregulation of PPARγ and C/EBPα. researchgate.net

Cytoskeletal Protein Dynamics and Cell Motility

Research indicates that berberine's inhibitory effects on cell motility are linked to its influence on the actin cytoskeleton. In studies involving glioma cells, berberine treatment was shown to alter the arrangement of the actin cytoskeleton, a key component in maintaining cell shape and driving cell movement. This disruption of cytoskeletal dynamics is a contributing factor to the observed reduction in cancer cell migration and invasion. nih.gov

Induction of DNA Damage and DNA Binding Interactions

Berberine has been identified as a genotoxic agent that can induce significant DNA damage in cancer cells. spandidos-publications.com Studies in human osteosarcoma cells (MG-63) demonstrated that berberine treatment leads to a marked accumulation of DNA double-strand breaks. spandidos-publications.com This effect was found to be dependent on both concentration and duration of exposure. spandidos-publications.com The induction of DNA damage is a critical mechanism contributing to its anti-cancer activity. spandidos-publications.com

Furthermore, berberine has been characterized as a DNA topoisomerase II poison. nih.gov Topoisomerase enzymes are crucial for resolving DNA supercoils and tangles during replication and transcription. embopress.org By inhibiting topoisomerase II, berberine can lead to the stabilization of enzyme-DNA complexes, resulting in DNA strand breaks that trigger cell death pathways. nih.govembopress.org Resistance to berberine in certain colorectal carcinoma cells has been associated with a decreased level of catalytically active topoisomerase IIα, reinforcing the idea that this enzyme is a primary cellular target. nih.gov

Mechanisms of Cell Cycle Arrest

A prominent mechanism of berberine's anti-proliferative action is the induction of cell cycle arrest, which has been observed in numerous cancer cell lines. nih.govarchivesofmedicalscience.comnih.gov The specific phase of arrest can be cell-type dependent, with G1 and G2/M phase arrest being commonly reported. archivesofmedicalscience.commdpi.comresearchgate.net

G1 Phase Arrest: In human epidermoid carcinoma A431 cells and cholangiocarcinoma (CCA) cell lines, berberine induces arrest in the G1 phase. researchgate.netnih.gov This is achieved by modulating the expression of key G1 regulatory proteins. researchgate.netnih.gov Research has shown that berberine increases the expression of cyclin-dependent kinase inhibitors (Cdki) such as p21 (Cip1) and p27 (Kip1). nih.gov These inhibitors then bind to and inactivate cyclin-Cdk complexes, specifically Cdk2, Cdk4, and Cdk6. nih.govnih.gov Concurrently, berberine decreases the levels of G1-phase cyclins, including cyclin D1, cyclin D2, and cyclin E. researchgate.netnih.gov The cumulative effect of these changes is the prevention of the cell's transition from the G1 to the S phase, thereby halting proliferation. nih.govjackwestin.com

G2/M Phase Arrest: In other cancer cell lines, including oral squamous cell carcinoma, nasopharyngeal carcinoma, breast cancer (MCF-7), cervical carcinoma (HeLa), and colon cancer (HT29), berberine treatment results in cell cycle arrest at the G2/M checkpoint. archivesofmedicalscience.comnih.gov

The table below summarizes the effect of berberine on key cell cycle regulatory proteins.

Protein FamilySpecific ProteinEffect of BerberineCell Cycle Phase Affected
Cyclin-Dependent Kinase Inhibitors (Cdki) p21 (Cip1), p27 (Kip1)Increased expressionG1
Cyclin-Dependent Kinases (Cdk) Cdk2, Cdk4, Cdk6Decreased expressionG1
Cyclins Cyclin D1, Cyclin D2, Cyclin EDecreased expressionG1

Induction of Apoptosis in Various Cell Lines

Berberine is a potent inducer of apoptosis, or programmed cell death, across a wide spectrum of cancer cell lines. nih.govarchivesofmedicalscience.comnih.gov This process is often mediated through the intrinsic, or mitochondrial, pathway and involves the activation of a cascade of enzymes called caspases. kazanmedjournal.ruresearchgate.net

Key molecular events in berberine-induced apoptosis include:

Modulation of Bcl-2 Family Proteins: Berberine alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. nih.govarchivesofmedicalscience.com It has been consistently shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step that leads to mitochondrial outer membrane permeabilization. nih.govfrontiersin.org

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net

Caspase Activation: Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. nih.govnih.gov Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving essential cellular proteins, including poly (ADP-ribose) polymerase (PARP). nih.govkazanmedjournal.runih.gov Berberine has been shown to activate caspase-3, -8, and -9. kazanmedjournal.ruresearchgate.net

Caspase-Independent Apoptosis: In some contexts, such as in colon tumor cells, berberine can induce a caspase-independent form of cell death. This involves the release and nuclear translocation of apoptosis-inducing factor (AIF) from the mitochondria, a process dependent on the production of reactive oxygen species (ROS). nih.govresearchgate.net

The following table summarizes the effects of berberine on key apoptotic proteins in various cancer cell lines.

Cell LinePro-Apoptotic Protein (Bax)Anti-Apoptotic Protein (Bcl-2)Caspase Activation
Tca8113 (Oral Squamous)IncreasedDecreasedYes
CNE2 (Nasopharyngeal)IncreasedDecreasedYes
MCF-7 (Breast Cancer)IncreasedDecreasedYes
HeLa (Cervical Carcinoma)IncreasedDecreasedYes
HT29 (Colon Cancer)IncreasedDecreasedYes
A431 (Epidermoid Carcinoma)IncreasedDecreasedYes (Caspase-9, -3)
MG-63 (Osteosarcoma)Not specifiedNot specifiedYes

Regulation of Autophagy Processes

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. mdpi.com Berberine has been shown to induce autophagy in several cancer cell lines, including glioblastoma and gastric cancer. oncotarget.comresearchgate.net The role of this induced autophagy appears to be context-dependent.

In many cancer models, berberine-induced autophagy is cytostatic, meaning it contributes to the inhibition of cancer cell growth. researchgate.net This was demonstrated in gastric cancer cells, where inhibiting autophagy (using agents like 3-methyladenine or chloroquine) partially reversed berberine's anti-proliferative effects. researchgate.net

The molecular mechanism for autophagy induction by berberine frequently involves the modulation of key signaling pathways that control this process:

AMPK/mTOR/ULK1 Pathway: In glioblastoma cells, berberine activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR). oncotarget.com mTOR is a major negative regulator of autophagy. mdpi.comoncotarget.com Its inhibition by berberine leads to the activation of the ULK1 complex, a critical initiator of autophagosome formation. mdpi.comoncotarget.com

Akt/mTOR Pathway: In melanoma cells, berberine was found to induce autophagic cell death by inactivating the Akt/mTOR signaling pathway. nih.gov

MAPK Pathway: In gastric cancer cells, berberine-induced autophagy is linked to the inhibition of the MAPK/mTOR/p70S6K and Akt signaling pathways. researchgate.net

The induction of autophagy is confirmed by observing markers such as the conversion of LC3-I to LC3-II, the formation of autophagosomes, and increased levels of Beclin-1. oncotarget.comnih.govnih.gov

Conversely, in some settings, such as in hypoxic cardiac myocytes, berberine has been reported to inhibit autophagy, which was associated with a protective effect against apoptosis. nih.gov A derivative, 13-Methylberberine, was also shown to induce autophagy in human umbilical vein endothelial cells, which was linked to an inhibitory effect on the NLRP3 inflammasome. nih.gov

Inhibition of Cell Migration and Invasion (e.g., in tumor models)

Berberine effectively inhibits the migration and invasion of various cancer cells, which are crucial steps in tumor metastasis. nih.govmdpi.com This anti-metastatic effect is achieved through several molecular mechanisms:

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix (ECM), facilitating cancer cell invasion. nih.govelsevierpure.com Berberine has been shown to reduce the expression and activity of MMP-2 and MMP-9. nih.govnih.gov For instance, in MDA-MB-231 human breast cancer cells, berberine suppressed TNF-α-induced MMP-9 expression and activity. nih.gov

Reversal of Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. researchgate.net Berberine can reverse EMT, as demonstrated in cervical and prostate cancer cells. jackwestin.comnih.gov It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin, vimentin, and the transcription factor Snail-1. nih.govresearchgate.net

Modulation of Signaling Pathways: The inhibitory effect of berberine on migration and invasion is also linked to its ability to modulate key signaling pathways. In retinoblastoma cells, berberine suppressed migration and invasion by inactivating the PI3K/Akt and p38 MAPK pathways. nih.gov In glioma cells, it was found to inhibit the TGF-β1/COL11A1 pathway. nih.gov

Differential Gene Expression and Protein Expression Modulation

The diverse cellular effects of berberine are rooted in its ability to modulate the expression of a wide array of genes and proteins. As detailed in the preceding sections, berberine treatment leads to significant changes in the expression levels of proteins central to the cell cycle, apoptosis, and cell migration.

Proteomic analyses have provided a broader view of these changes. In colon cancer cells, proteome profiling revealed that berberine treatment altered the expression of hundreds of proteins. nih.gov Overlapping changes in two different colon cancer cell lines (HCT116 and DLD1) pointed to effects on mitochondrial protein synthesis, calcium mobilization, and metabolism. nih.gov Hub proteins identified as being significantly down-regulated by berberine included GTPase ERAL1 and several mitochondrial ribosomal proteins (e.g., MRPL11, MRPL15, MRPL30), which were found to be highly expressed in colon tumor samples. nih.gov

A summary of key protein expression changes induced by berberine includes:

Upregulation: p21, p27, Bax, E-cadherin. nih.govnih.gov

Downregulation: Cyclins (D1, E), CDKs (Cdk2, Cdk4), Bcl-2, MMP-2, MMP-9, N-cadherin, Snail-1. researchgate.netnih.govnih.gov

These targeted changes in protein expression, driven by modulation of transcription and other regulatory mechanisms, collectively underlie the anti-proliferative, pro-apoptotic, and anti-metastatic properties of berberine observed in vitro.

Modulation of Intracellular Oxidative Stress and Reactive Oxygen Species (ROS) Levels

In vitro research has extensively documented the capacity of berberine, an isoquinoline (B145761) alkaloid, to modulate intracellular oxidative stress and the levels of reactive oxygen species (ROS). Its mechanisms are multifaceted, involving direct antioxidant actions and the regulation of key cellular pathways that control redox homeostasis.

Direct Radical Scavenging and Antioxidant Activity

Cell-free assays have confirmed that berberine possesses direct antioxidant properties. It demonstrates the ability to scavenge various reactive oxygen and nitrogen species, including peroxyl radicals, hydrogen peroxide (H₂O₂), superoxide anion (O₂•⁻), hydroxyl radical (HO•), nitric oxide (NO), and peroxynitrite (OONO⁻) nih.govwindows.netnih.govscispace.com. This direct scavenging activity is a primary mechanism for its protective effects against oxidative damage nih.govscispace.com. For instance, in a luminol-H₂O₂-peroxidase assay, berberine inhibited ROS in a concentration-dependent manner, with an EC₅₀ value of 96 μM nih.gov.

Modulation of Cellular Antioxidant Defense Systems

Beyond direct scavenging, berberine enhances the endogenous antioxidant capacity of cells by influencing key enzymes and signaling pathways.

Inhibition of ROS-Producing Enzymes: A major source of cellular ROS is the NADPH oxidase (NOX) enzyme complex. Studies in macrophages and endothelial cells show that berberine can attenuate the expression and activity of NADPH oxidase, particularly the gp91phox subunit, which is a major source of ROS production upon inflammatory stimulation windows.netnih.govnih.gov. In lipopolysaccharide (LPS)-stimulated THP-1 macrophages, berberine exhibited a concentration-dependent (10-50 μM) and time-dependent (6-24 h) inhibition of superoxide anion generation by reducing the mRNA expression of gp91phox nih.gov.

Enhancement of Antioxidant Enzymes via Nrf2 Activation: Berberine is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant responses nih.govnih.govimrpress.com. Upon activation by berberine, Nrf2 translocates to the nucleus and stimulates the transcription of numerous antioxidant and cytoprotective genes nih.govresearchgate.net. This leads to increased activity and expression of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) mdpi.comresearchgate.netresearchgate.net. For example, in human retinal Müller cells subjected to oxidative stress, berberine mitigated the decrease in Nrf2 and glutathione peroxidase 1 (Gpx-1) expression arvojournals.org. This Nrf2 activation is often mediated through upstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway nih.govresearchgate.netncku.edu.tw.

Effects on Mitochondrial ROS Production

Mitochondria are a primary site of ROS production, and dysfunction in these organelles is a key contributor to oxidative stress. Berberine has been shown to directly target mitochondrial function. It can inhibit the mitochondrial respiratory chain at complex I, which can lead to a reduction in mitochondrial ROS production under certain conditions researchgate.netnih.gov. Furthermore, berberine activates AMP-activated protein kinase (AMPK), a critical energy sensor that also plays a role in mitigating mitochondrial ROS production nih.govmdpi.commdpi.com. In human retinal pigment epithelial cells, berberine's protective effect against H₂O₂-induced damage was mediated by the activation of the AMPK pathway mdpi.com.

The following table summarizes key findings from various in vitro studies on the modulation of oxidative stress and ROS by berberine.

Cell Type/ModelInducer of Oxidative StressKey FindingsReference
Human Neutrophils (isolated and in whole blood)Phorbol myristate acetate (B1210297) (PMA) or Opsonized Zymosan (OZP)Decreased ROS production. EC₅₀ values in isolated neutrophils were 10 μM (PMA) and 5 μM (OZP). nih.gov
THP-1 MacrophagesLipopolysaccharide (LPS)Inhibited superoxide anion generation by reducing gp91phox mRNA expression and restoring SOD activity. nih.gov
Zebrafish Hepatocytes (ZFL)Sodium PalmitateAlleviated oxidative stress by significantly reducing malondialdehyde (MDA) and ROS levels. nih.govmdpi.com
Human Retinal Müller CellsHighly Oxidized, Glycated LDL (HOG-LDL)Ameliorated excess ROS production and mitigated the induced expression of Nox4 and decreased expression of Nrf2 and Gpx-1. arvojournals.org
Human Retinal Pigment Epithelial (D407) CellsHydrogen Peroxide (H₂O₂)Suppressed oxidative damage and ROS production via activation of the AMPK pathway. mdpi.com
NSC34 Motor Neuron-like CellsNot specified (protective effects studied)Protected against oxidative damage through activation of the PI3K/Akt-dependent Nrf2 pathway. ncku.edu.tw
Renal Tubular Epithelial CellsHigh GlucoseActivated Nrf2 nuclear translocation via a PI3K/Akt-dependent mechanism, protecting against high glucose-induced apoptosis. nih.gov

Vi. Computational and Theoretical Investigations of Berbine Alkaloids

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between small molecules, such as berbine (B1217896) alkaloids, and their biological targets, typically proteins or nucleic acids. These predictions are crucial for understanding the potential pharmacological activities of these compounds.

Berbine alkaloids, including berberine (B55584) and its derivatives, have been the subject of numerous molecular docking studies to elucidate their binding modes and affinities for various biological targets. One prominent target is acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. Docking studies have shown that the planar isoquinoline (B145761) ring system of berberine can effectively interact with the active site of AChE. nih.gov For instance, berberine has been predicted to bind to the active site of influenza neuraminidase with a binding energy of -7.93 kcal/mol, suggesting a strong interaction. herbmedpharmacol.com The interactions are often characterized by π-π stacking with aromatic residues and hydrogen bonds, which contribute to the inhibitory activity of these compounds. nih.gov

Another significant area of investigation is the interaction of berbine alkaloids with DNA. Molecular docking simulations have been employed to study the binding of berberine and its analogs to double-stranded DNA and G-quadruplex DNA structures. emerginginvestigators.orgresearchgate.net These studies have revealed that the binding affinity is dependent on both the position and the nature of substituents on the berberine scaffold. emerginginvestigators.orgresearchgate.net For example, certain derivatives have shown more favorable free energies of binding to both DNA forms compared to the parent compound, berberine. researchgate.net

Furthermore, molecular docking has been utilized to explore the interactions of berbine alkaloids with other targets, such as fungal alpha-amylase and various proteins involved in metabolic diseases. wiley.comnih.gov In silico molecular docking simulations of berberine metabolites have shown favorable interactions with the catalytic sites of proteins like telomerase and human protein tyrosine phosphatase 1B. nih.govresearchgate.net These computational predictions provide valuable insights for the rational design of new, more potent, and selective therapeutic agents based on the berbine framework.

Table 1: Predicted Binding Affinities of Berberine with Various Biological Targets

Target Protein Predicted Binding Affinity (kcal/mol) Reference
Influenza Neuraminidase -7.93 herbmedpharmacol.com
Fungal Alpha-Amylase -12.43 wiley.com
Double-Stranded DNA -5.6 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For berbine alkaloids, QSAR studies are instrumental in predicting the biological activities of novel derivatives and identifying the key structural features that govern their therapeutic effects.

Several QSAR models have been developed for various biological activities of berberine derivatives. For instance, a 3D-QSAR model using Topomer Comparative Molecular Field Analysis (CoMFA) was generated to study the anti-fungal activity of berberine derivatives against Botrytis cinerea. nih.gov This model demonstrated high predictive accuracy and suggested that adding a suitable substituent at the para-position of the benzyl (B1604629) group could enhance the anti-fungal activity. nih.gov

QSAR studies have also been applied to predict the hypolipidemic (lipid-lowering) activity of berberine derivatives. One study developed a predictive QSAR model for a series of 59 berberine derivatives, which could be used as a tool for discovering new analogs with lipid-lowering properties. nih.govdntb.gov.ua The statistical quality of the developed models showed them to be robust and to have good predictive power. nih.gov

The insights from QSAR are not confined to a single therapeutic area. Structure-activity relationship (SAR) analyses have been conducted on berberine derivatives for their anti-inflammatory effects and their ability to up-regulate the low-density-lipoprotein receptor (LDLR). scielo.bracs.org These studies have revealed that modifications at specific positions of the berberine scaffold, such as the 9-position, and the presence of a planar structure are crucial for their activity. scielo.bracs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches in Enzymatic Catalysis

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, reactive part of a system with the efficiency of molecular mechanics (MM) for the larger, less reactive environment. This approach is particularly powerful for studying enzyme-catalyzed reactions.

The mechanism of the berberine bridge enzyme (BBE), which catalyzes a key step in berberine biosynthesis, has been investigated using QM/MM methods. researchgate.net BBE catalyzes the oxidative cyclization of (S)-reticuline to (S)-scoulerine. researchgate.netnih.gov Computational studies have explored whether this reaction proceeds through a concerted or a stepwise mechanism. researchgate.netacs.org QM/MM calculations have suggested that a hybrid mechanism, where a concerted hydride-proton transfer is followed by a barrierless cyclization, might be operative. researchgate.net

QM/MM studies have also been applied to other flavoenzymes that share mechanistic similarities with BBE. For example, the hydride transfer mechanism in choline (B1196258) oxidase has been studied using both pure QM and QM/MM approaches, providing insights into the energetics of the reaction. acs.org These studies help to elucidate the role of active site residues and the flavin cofactor in catalysis.

Excited State Electronic Structure Calculations for Photosensitizing Activity

Certain berbine alkaloids, including berberine, exhibit photosensitizing properties, meaning they can generate reactive oxygen species (ROS) upon exposure to light. This property is of interest for applications in photodynamic therapy (PDT). Computational methods are used to study the electronic structure of these molecules in their excited states to understand their photosensitizing capabilities.

Time-dependent density functional theory (TD-DFT) is a common method used for these calculations. emerginginvestigators.orgresearchgate.netresearchgate.net TD-DFT can predict the energies of the singlet and triplet excited states of berberine and its analogs. researchgate.netresearchgate.net The energy gap between the triplet excited state and the singlet ground state is crucial, as this energy is transferred to molecular oxygen to generate singlet oxygen, a key ROS in PDT. emerginginvestigators.org

Calculations have shown that berberine and its derivatives possess the necessary electronic properties to act as photosensitizers. emerginginvestigators.org The photosensitizing efficiency can be influenced by the molecular environment. For example, the interaction of berberine with DNA has been shown to enhance the lifetime of its photoexcited state, which in turn increases the generation of singlet oxygen. nih.govnih.gov Computational studies have suggested that the electrostatic interaction with DNA inhibits the quenching of the excited state, leading to this enhanced photosensitizing activity. nih.gov

Table 3: Calculated Excited State Properties of Berberine

Property Calculated Value (eV) Reference
Singlet Excited State Energy 3.342 emerginginvestigators.org
Triplet Excited State Energy 1.932 emerginginvestigators.org

Elucidation of Reaction Mechanisms Through Computational Chemistry (e.g., Berberine Bridge Enzyme)

Computational chemistry provides powerful tools to unravel the detailed mechanisms of complex enzymatic reactions, such as those catalyzed by the berberine bridge enzyme (BBE). BBE is a flavoprotein that plays a crucial role in the biosynthesis of berberine by catalyzing the oxidative cyclization of (S)-reticuline to (S)-scoulerine. researchgate.netnih.gov

The mechanism of BBE has been a subject of both experimental and computational investigation. researchgate.netacs.org Kinetic isotope effect studies initially suggested a stepwise mechanism involving the formation of a methylene (B1212753) iminium ion intermediate. acs.org However, more recent computational studies using QM and QM/MM methods have proposed a hybrid mechanism. researchgate.net These studies suggest that the reaction begins with a concerted transfer of a hydride from the substrate to the flavin cofactor and a proton from the substrate to a catalytic base in the enzyme. researchgate.net This is followed by a spontaneous and barrierless cyclization to form the final product. researchgate.net

The evolution of berberine biosynthesis has also been a topic of interest, with studies revealing that different plant lineages have convergently evolved different enzymatic solutions for the same chemical transformation. For instance, while plants in the Ranunculales order use a FAD-dependent BBE, Phellodendron species (order Sapindales) utilize a NAD(P)H-dependent monooxygenase from the CYP71BG family to catalyze the berberine bridge formation. nih.gov Computational modeling, including structural analysis, has been instrumental in understanding the unique substrate-binding conformations of these different enzymes. nih.gov

Vii. Advanced Analytical Methodologies for Berbine Alkaloid Research

High-Resolution Chromatographic Techniques

Chromatographic techniques are fundamental to the analysis of berberine (B55584) alkaloids, providing the necessary separation power to resolve complex mixtures. The choice of technique is often dictated by the specific analytical challenge, such as the polarity of the analytes and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely employed techniques for the analysis of berberine alkaloids due to their versatility and efficiency. nih.govdoi.org These methods are particularly well-suited for the separation of non-volatile and thermally labile compounds like quaternary protoberberine alkaloids. nih.govmuni.cz

The separation is typically achieved on reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. nih.gov For the analysis of N-methyl-alpha-berbine and related alkaloids, a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. researchgate.netjgtps.com The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to improve peak shape and resolution by suppressing the interaction of the positively charged quaternary nitrogen with residual silanol (B1196071) groups on the stationary phase.

UHPLC, with its use of smaller particle size columns (<2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. doi.org These features are particularly beneficial for the analysis of complex plant extracts containing a multitude of related alkaloids.

Table 1: Representative HPLC and UHPLC Conditions for the Analysis of Berbine (B1217896) Alkaloids

ParameterHPLCUHPLC
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmReversed-phase C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium (B1175870) formate (B1220265) with 0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or GradientGradient
Flow Rate 1.0 mL/min0.25 mL/min
Detection UV-Vis (at ~345 nm)MS/MS
Reference researchgate.net researchgate.net

Note: The conditions presented are typical for berberine analysis and would be a starting point for method development for this compound.

High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers several advantages for the analysis of berberine alkaloids, including the ability to process multiple samples simultaneously and the use of a wide range of mobile phases. dovepress.com HPTLC is often used for the qualitative and quantitative analysis of berberine in herbal extracts and formulations. jgtps.comgsconlinepress.com

In HPTLC, a sample is applied to a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254), and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For berberine and related alkaloids, a mobile phase system often consists of a mixture of solvents such as toluene (B28343), ethyl acetate (B1210297), and formic acid. jgtps.com

After development, the separated compounds are visualized under UV light, and their retention factor (Rf) values are calculated. The quantification can be performed using a densitometer. The Rf value is a characteristic of a compound under specific chromatographic conditions and can be used for identification.

Table 2: HPTLC Systems for the Separation of Berberine

ParameterSystem 1System 2
Stationary Phase Silica gel 60 F254Silica gel 60 F254
Mobile Phase Toluene: Ethyl acetate (9:3, v/v)Chloroform: Ethyl acetate: Methanol: Formic acid (4:5:4:0.3, v/v/v/v)
Detection UV at 266 nmUV at 366 nm
Rf Value of Berberine 0.420.97
Reference jgtps.com researchgate.net

Note: The Rf value of this compound would be expected to be similar to that of berberine under the same conditions due to their structural similarity.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, quaternary protoberberine alkaloids like this compound are non-volatile salts and are not directly amenable to GC analysis. nih.gov Therefore, their analysis by GC requires a derivatization step to convert them into more volatile and thermally stable derivatives.

While GC is not a primary technique for the analysis of this class of compounds, it can be used for the analysis of related, non-quaternary alkaloids or for specific applications where derivatization is feasible. illinois.edu For instance, the analysis of some alkaloids has been achieved using silylation reagents to increase their volatility. illinois.edu However, the complexity of the derivatization process and the potential for incomplete reactions often make other techniques like HPLC more favorable for the analysis of this compound.

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural confirmation and elucidation of berberine alkaloids. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS) is a highly sensitive and specific technique used for determining the molecular weight and elemental composition of a compound. researchgate.net When coupled with a chromatographic separation technique like LC or UPLC (LC-MS or UPLC-MS/MS), it becomes a powerful tool for the analysis of complex mixtures, enabling the identification and quantification of individual components. researchgate.netnih.gov

In the analysis of this compound, electrospray ionization (ESI) is a commonly used ionization technique, as it is well-suited for polar and ionic compounds. koreascience.kr The mass spectrum of a protoberberine alkaloid will typically show a prominent peak corresponding to the molecular ion [M]+. researchgate.netcjnmcpu.com

Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the compound's structure and can be used for its unambiguous identification. For protoberberine alkaloids like berberine, characteristic fragmentation pathways involve the loss of small neutral molecules or radicals from the substituent groups. researchgate.net The fragmentation of this compound is expected to follow similar pathways, with the fragmentation pattern providing information about the location of the N-methyl group.

Table 3: Expected Mass Spectral Data for this compound

IonExpected m/zFragmentation Pathway
[M]+ [Calculated MW of this compound]+Molecular Ion
[M - CH3]+ [M]+ - 15Loss of a methyl radical
[M - HCHO]+ [M]+ - 30Loss of formaldehyde

Note: The fragmentation pathway is inferred from the known fragmentation of berberine and other protoberberine alkaloids. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. nih.govmuni.cz It provides detailed information about the chemical environment of individual atoms (protons and carbons) within a molecule, allowing for the determination of its complete structure.

¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. researchgate.netresearchgate.net The chemical shift of a proton is influenced by the electron density around it. For this compound, the protons of the aromatic rings, the methoxy (B1213986) groups, the methylenedioxy group, and the N-methyl group will all have characteristic chemical shifts. researchgate.net

¹³C-NMR spectroscopy provides information about the different types of carbon atoms in a molecule. researchgate.nettsijournals.com The chemical shifts of the carbon atoms are also sensitive to their electronic environment. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, which is essential for the complete structural assignment. researchgate.net

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for the Berberine Skeleton

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~7.6~108
4~7.0~105
5~3.2~27
6~4.9~56
8~9.8~145
9-OCH3~4.1~62
10-OCH3~4.2~57
11~8.0~121
12~8.1~124
13~8.7~127
O-CH2-O~6.1~102

Source: Based on data for berberine. researchgate.netresearchgate.netresearchgate.net The chemical shifts for this compound would be expected to be similar, with additional signals corresponding to the N-methyl group.

Immunological Assays (e.g., Radioimmunoassay)

Immunological assays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and an antigen to detect and quantify substances. Techniques such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have been developed for the detection of various alkaloids. nih.gov These assays are particularly useful for screening a large number of samples in complex matrices due to their high throughput and specificity. nih.gov

The development of an immunoassay for a small molecule like a berbine alkaloid first requires its conjugation to a larger carrier protein to make it immunogenic, creating an antigen that can elicit an antibody response. nih.gov The resulting antibodies can then be used to develop a competitive assay where the labeled alkaloid competes with the unlabeled alkaloid in the sample for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the alkaloid in the sample. While these methods are powerful, the development of immunoassays for alkaloids can be challenging due to the structural complexity of these molecules and the difficulty in producing antibodies with the desired specificity and affinity. nih.gov

Cell-Based and Microscopic Analytical Techniques

Cell-based and microscopic techniques are indispensable for investigating the biological activity and mechanism of action of berbine alkaloids at the cellular level. The inherent fluorescence of compounds like berberine is a significant advantage, enabling direct visualization of their uptake, intracellular distribution, and localization without the need for external fluorescent labels. nih.govresearchgate.net

Laser scanning confocal microscopy and flow cytometry are frequently used to track berberine within living cells. nih.govresearchgate.net Such studies have revealed that the intracellular localization of berberine is concentration-dependent. For example, in melanoma cell lines, low concentrations (12.5-50 µM) of berberine were observed to accumulate primarily in the mitochondria. nih.govresearchgate.net In contrast, higher concentrations (>50 µM) resulted in broader distribution throughout the cytoplasm and nucleus. nih.govresearchgate.net This differential localization is directly correlated with distinct cellular effects, such as cell cycle arrest at different phases (G1 or G2). nih.gov Furthermore, light microscopy can be used to observe morphological changes in cells following treatment with berbine alkaloids, providing qualitative and quantitative data on cytotoxicity. At high concentrations, berberine has been shown to induce cell shrinkage, rounding, and detachment from the culture surface, all of which are classic indicators of a cytotoxic response. nih.gov

TechniqueObservationFinding/InterpretationReference
Laser Scanning Confocal Microscopy / Flow CytometryBerberine (12.5-50 µM) concentrates in mitochondria of melanoma cells.Correlates with G1 cell cycle arrest. nih.govresearchgate.net
Laser Scanning Confocal Microscopy / Flow CytometryBerberine (>50 µM) accumulates in cytoplasm and nucleus.Correlates with G2 cell cycle arrest. nih.govresearchgate.net
Light MicroscopyL929 cells treated with high-dose berberine were shrinking, round, and detached.Indicates cytotoxicity and morphological changes. nih.gov

Viii. Medicinal Chemistry and Rational Design of Berbine Alkaloid Derivatives

Strategies for Enhancing Biological Potency and Selectivity

A primary goal in the medicinal chemistry of berbine (B1217896) alkaloids is to improve their biological potency and selectivity towards specific molecular targets. This is achieved through systematic structural modifications of the parent scaffold, particularly at the C-8, C-9, and C-13 positions. scielo.br These modifications aim to alter the molecule's interaction with its biological target, thereby enhancing its therapeutic effects. researchgate.net

One effective strategy involves the introduction of various functional groups to the berbine core. For instance, research into berberine-based inhibitors of the bacterial protein FtsZ demonstrated that adding 9-phenoxyalkyl groups significantly enhanced antibacterial activity compared to the parent compound. nih.gov These derivatives showed improved potency against the GTPase activity and polymerization of FtsZ and exhibited a broader spectrum of antibacterial action, including against resistant strains like MRSA. nih.gov The improved efficacy is attributed to the new substituent groups forming stronger or more numerous contacts with the target enzyme. nih.gov

Another approach is the synthesis of dimeric alkaloid analogues. nih.gov This strategy is considered a useful tool in rational drug design, aiming for cooperative interactions of the two subunits with their biological targets. nih.gov Furthermore, the synthesis of 9-O-amino alkyl berberine (B55584) derivatives has been shown to dramatically enhance DNA binding affinities compared to berberine, with the binding strength directly correlating with the length of the alkyl chain. nih.gov

These structure-activity relationship (SAR) studies are crucial for guiding the design of new derivatives. By understanding how specific structural changes affect biological activity, researchers can rationally design compounds with optimized potency and selectivity for various diseases. nih.gov

CompoundModification StrategyObserved EnhancementReference
9-phenoxyalkyl berberine derivativesAddition of phenoxyalkyl group at C-9 positionSignificantly enhanced antibacterial activity (MIC of 2–8 µg/mL vs. 128–196 µg/mL for berberine against S. aureus) nih.gov
9-O-amino alkyl berberine derivativesIntroduction of amino alkyl groups at C-9 positionDramatically enhanced DNA binding affinity, dependent on alkyl chain length nih.gov
Derivatives based on berberine relativesSynthesis based on structurally similar compoundsOne derivative showed a 3.23-fold increased potency over berberine in in-vitro glucose consumption assays nih.gov

Approaches for Modulating Chemical Stability and Delivery Systems

A significant challenge in the clinical application of berbine alkaloids like berberine is their poor physicochemical properties, including low aqueous solubility and poor membrane permeability, which lead to low oral bioavailability. scielo.brnih.govnih.gov Berberine is categorized as a class III drug under the Biopharmaceutical Classification System (BCS) due to these limitations. nih.govtaylorfrancis.com To overcome these hurdles, various strategies focusing on chemical stability and advanced delivery systems have been developed.

Nanotechnology-based delivery systems have shown considerable promise. nih.gov These systems are designed to enhance the solubility and permeability of berberine by modifying its physical properties, protecting it from degradation, and enabling targeted or sustained release. researchgate.netnih.gov

Liposomes : These lipid-based vesicles can encapsulate berberine, improving its stability, solubility, and bioavailability. nih.govmdpi.com Liposomal formulations have been shown to provide sustained release and protect the compound from degradation, particularly under light. nih.gov

Nanoparticles : Various types of nanoparticles, including those made from chitosan (B1678972) or magnetic materials (like iron oxide), have been used as carriers. nih.gov Chitosan-based nanoparticles can improve bioavailability, while magnetic nanoparticles offer the potential for targeted delivery to specific sites under the influence of a magnetic field. nih.gov

Nanoemulsions : Oil-in-water nanoemulsion systems have been developed to improve the stability and oral bioavailability of berberine hydrochloride. nih.govresearchgate.net These formulations can significantly increase intestinal permeability. nih.gov

These advanced delivery systems work by encapsulating the active compound, thus altering its pharmacokinetic profile to improve absorption and therapeutic efficacy. nih.govresearchgate.net By successfully delivering a sufficient dose to the site of action, these nanosystems can enhance the therapeutic effects of berberine and its derivatives. researchgate.net

Delivery System TypePrimary AdvantageMechanismReference
LiposomesImproved stability and sustained releaseEncapsulates berberine in a lipid bilayer, protecting it from degradation nih.govmdpi.com
Chitosan-Based NanoparticlesEnhanced bioavailability and targeted deliveryImproves absorption and can be targeted to tumor cells nih.gov
Magnetic NanoparticlesSite-specific targeted deliveryUses an external magnetic field to guide drug-loaded nanoparticles to the target site nih.gov
NanoemulsionsIncreased intestinal permeability and stabilityReduces drug efflux and improves absorption across the intestinal barrier nih.gov

Structure-Based Drug Design and Fragment-Based Approaches

Modern drug discovery increasingly relies on sophisticated computational and experimental techniques to rationally design potent and selective inhibitors. For berbine alkaloids, both structure-based and fragment-based approaches are valuable strategies.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, often obtained through X-ray crystallography, to design new inhibitors. nih.gov A key example is the rational design of berberine derivatives targeting the bacterial cell division protein FtsZ. nih.gov By analyzing the crystal structure of S. aureus FtsZ, researchers identified a hydrophobic binding pocket for berberine. nih.gov This knowledge guided the design of new derivatives with substituents at the C9 position, which were predicted to form additional favorable interactions within this pocket, leading to enhanced binding affinity and inhibitory activity. nih.gov Molecular docking and dynamics simulations are key computational tools in SBDD, helping to predict how different derivatives will bind to the target and differentiating their binding affinities based on hydrophobic and electrostatic interactions. nih.govnih.gov

Fragment-Based Drug Design (FBDD) offers a complementary approach, starting with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to the target. nih.govnih.gov These fragments serve as starting points for building more potent lead compounds through strategies like fragment growing, merging, or linking. nih.govresearchgate.net A key advantage of FBDD is that it allows for a more efficient exploration of chemical space, and leads developed from fragments often have superior physicochemical properties. nih.gov In the context of berbine alkaloids, a "deconstruction-reconstruction" approach can be employed. mdpi.com Here, known active ligands are computationally broken down into their constituent fragments. These fragments are then recombined in novel ways to generate new scaffolds with the potential for high-affinity binding to the target protein. mdpi.com

ApproachCore PrincipleKey MethodologiesApplication to Berbine Alkaloids
Structure-Based Drug Design (SBDD)Uses the 3D structure of the target protein to design high-affinity ligands.X-ray crystallography, molecular docking, molecular dynamics simulations.Designing derivatives with substituents that fit optimally into the target's binding pocket (e.g., FtsZ inhibitors). nih.gov
Fragment-Based Drug Design (FBDD)Identifies small, low-complexity fragments that bind to the target and then elaborates them into more potent leads.Biophysical screening (NMR, SPR), fragment growing, linking, or merging strategies. nih.govcsmres.co.ukDeconstructing known ligands to create a fragment library for building novel scaffolds. mdpi.com

Exploration of Novel Protoberberine and Berbine Scaffolds

Beyond modifying existing structures, significant research is dedicated to the exploration and synthesis of entirely new scaffolds based on the protoberberine and berbine framework. The isoquinoline (B145761) skeleton of berberine provides a robust starting point for generating numerous derivatives through functionalization. scielo.br This exploration aims to discover compounds with novel pharmacological profiles, improved efficacy, or reduced toxicity. scielo.brrsc.org

A common method to generate novel scaffolds is the chemical transformation of the berberine molecule. For example, berberine can be readily converted to its metabolite, berberrubine (B190655), through pyrolysis. scielo.br Berberrubine then serves as a key intermediate for the synthesis of a wide array of 9-O-substituted derivatives, each with potentially unique pharmacological properties. scielo.brnih.gov Similarly, modification of the C-13 position is another avenue for creating series of new derivatives. scielo.br

Another innovative strategy is the creation of hybrid compounds. This approach involves chemically linking the berberine scaffold to another known biologically active molecule to create a single, new chemical entity. rsc.org The goal is to combine the therapeutic actions of both parent molecules or to create a compound with synergistic effects. An example is the synthesis of a hybrid compound consisting of berberine and magnolol, which was designed to improve glucose and lipid metabolism. rsc.org Such novel constructs hold the potential for multi-target activity and enhanced therapeutic outcomes compared to the individual components. rsc.org The continuous development of such novel scaffolds is a testament to the versatility of the berbine core as a "privileged structure" in medicinal chemistry. nih.gov

Q & A

Q. What approaches validate the specificity of assays used to measure this compound’s interactions with off-target proteins?

  • Methodological Answer : Perform competition assays with structural analogs (e.g., berberine, palmatine) to test binding specificity. Use computational docking (e.g., AutoDock Vina) to predict interaction sites. Validate findings with knockout models or RNA interference (RNAi) targeting putative off-targets .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in multi-omics datasets?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. Use pathway enrichment tools (GSEA, MetaboAnalyst) for omics integration. Correct for multiple testing with Benjamini-Hochberg adjustments. Report effect sizes with 95% confidence intervals .

Q. What methods reconcile discrepancies between computational predictions and experimental results for this compound’s pharmacokinetic properties?

  • Methodological Answer : Cross-validate in silico ADMET predictions (e.g., SwissADME, pkCSM) with in vitro assays (Caco-2 permeability, microsomal stability). Use machine learning models trained on structurally similar compounds to refine predictions. Perform sensitivity analyses on key parameters (e.g., logP, pKa) .

Literature and Ethical Considerations

Q. How can researchers systematically identify knowledge gaps about this compound in existing literature?

  • Methodological Answer : Conduct a scoping review using PRISMA-ScR guidelines. Search MEDLINE, Embase, and SciFinder with controlled vocabulary (e.g., MeSH terms: “isoquinolines/pharmacology,” “alkaloids/chemistry”). Use citation chaining and bibliometric tools (VOSviewer) to map trends and gaps .

Q. What ethical guidelines apply when translating this compound research from preclinical to clinical studies?

  • Methodological Answer : Follow Declaration of Helsinki principles for human trials. Obtain IRB approval for animal studies (ARRIVE 2.0 compliance). Disclose conflicts of interest and adhere to ICH GCP standards. Prioritize open-access publishing to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.